1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-diphenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(20)14-11-18(13-9-5-2-6-10-13)17-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDDCLPBNWLJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357213 | |
| Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77169-12-1 | |
| Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Guide to the Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for producing 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. This document outlines a well-established multi-step synthesis, beginning with the formation of a hydrazone intermediate, followed by a Vilsmeier-Haack reaction to construct the pyrazole-4-carbaldehyde core, and culminating in the oxidation to the final carboxylic acid. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are provided to facilitate replication and further research in drug discovery and development.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms that have garnered significant interest from the scientific community.[1] Molecules incorporating the pyrazole scaffold exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antidepressant properties.[1][2] The target compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules, such as novel amide-chalcone conjugates and other potential therapeutic agents.[1][3]
While the reaction of chalcones (α,β-unsaturated ketones) with hydrazines is a common method for synthesizing pyrazoles and pyrazolines, obtaining the C4-carboxy substituted derivative often requires a more strategic approach.[4][5][6] The synthetic route detailed herein bypasses the isolation of a chalcone intermediate in favor of a more direct Vilsmeier-Haack formylation, which has proven to be an effective method for constructing the desired 1,3-diphenyl-1H-pyrazole-4-carbaldehyde precursor.[1][7]
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a three-step process starting from acetophenone and phenyl hydrazine.
-
Hydrazone Formation: Acetophenone is condensed with phenyl hydrazine to form the corresponding 1-phenyl-2-(1-phenylethylidene)hydrazine intermediate.[1]
-
Vilsmeier-Haack Reaction: The hydrazone undergoes a cyclization and formylation reaction using a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[1]
-
Oxidation: The aldehyde functional group is then selectively oxidized to a carboxylic acid using a mild oxidizing agent like sodium chlorite, affording the final product.[1][8]
This sequence provides a reliable and scalable method for accessing the target molecule in good yields.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
This procedure combines the initial hydrazone formation with the subsequent Vilsmeier-Haack reaction.[1]
Materials:
-
1-phenyl-2-(1-phenylethylidene)hydrazine (10 g, 0.05 mol)
-
Dimethylformamide (DMF) (60 mL)
-
Phosphorus oxychloride (POCl₃) (10.93 g, 0.07 mol)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
Procedure:
-
To a stirred solution of DMF (60 mL) in a round-bottom flask, add POCl₃ (10.93 g) dropwise at 0 °C. Maintain the temperature and stir the mixture for 30 minutes.
-
Add 1-phenyl-2-(1-phenylethylidene)hydrazine (10 g) portion-wise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat at 60 °C for 8 hours.
-
Upon completion of the reaction (monitored by TLC), cool the mixture and quench it by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated solution of NaHCO₃, which will cause a precipitate to form.
-
Filter the precipitate under suction to collect the crude product.
-
Recrystallize the crude solid from ethanol to yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Synthesis of this compound
This protocol describes the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid.[1]
Materials:
-
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (5 g, 0.020 mol)
-
Acetone
-
Water
-
Sodium chlorite (NaClO₂) (2.00 g, 0.022 mol)
-
Sulfamic acid (NH₂SO₃H) (2.14 g, 0.022 mol)
Procedure:
-
Prepare a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (5 g) in a 5:1 mixture of acetone and water.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add sodium chlorite (2.00 g) and sulfamic acid (2.14 g).
-
Remove the ice bath and heat the reaction mixture at 60 °C for 12 hours.
-
After the reaction is complete, cool the mixture and remove the acetone under reduced pressure.
-
The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the key steps in the synthesis.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 & 2 | Hydrazone (0.05 mol) | POCl₃, DMF | DMF | 60 | 8 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 76 | [1] |
| 3 | Carbaldehyde (0.02 mol) | NaClO₂, NH₂SO₃H | Acetone:H₂O (5:1) | 60 | 12 | This compound | Not specified | [1] |
Note: While a specific yield for the oxidation step was not provided in the primary source, this reaction is generally high-yielding for the oxidation of aromatic aldehydes.[8]
Conclusion
The synthetic pathway detailed in this guide, centered around the Vilsmeier-Haack formylation of a hydrazone precursor followed by oxidation, represents an effective and well-documented method for producing this compound. This approach offers good yields and avoids the complexities that can arise from functionalizing a pre-formed chalcone. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of pyrazole-based compounds for applications in medicinal chemistry and materials science.
References
- 1. Pyrazolyl amide-chalcones conjugates: Synthesis and antikinetoplastid activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 5. ijirt.org [ijirt.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
An In-depth Technical Guide to the Formation of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document details the core mechanisms of formation, presents quantitative data in a structured format, provides detailed experimental protocols, and includes visualizations of the reaction pathways.
Core Synthesis Mechanisms and Pathways
The formation of this compound can be achieved through several synthetic routes. The most prominent and versatile methods involve the Vilsmeier-Haack reaction followed by oxidation, or variations of the Knorr pyrazole synthesis.
Vilsmeier-Haack Reaction Pathway
A common and effective method for the synthesis of this compound involves a two-step process starting from the corresponding acetophenone hydrazone. This pathway first utilizes the Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde intermediate, which is then oxidized to the carboxylic acid.
The initial step is the formation of a phenylhydrazone from the reaction of acetophenone and phenylhydrazine hydrochloride in the presence of a base like sodium acetate.[1] This hydrazone is then subjected to the Vilsmeier-Haack reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a formylating agent and facilitates the cyclization to form the pyrazole ring.[2][3] The resulting 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is then oxidized to the desired carboxylic acid using an oxidizing agent such as sodium chlorite (NaClO₂) and sulfamic acid (NH₂SO₃H).[1]
Knorr Pyrazole Synthesis and Related Condensations
The Knorr pyrazole synthesis is a classical and versatile method for the formation of pyrazole rings.[4][5] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4][5] For the synthesis of this compound, a suitable β-ketoester or a related 1,3-dicarbonyl compound bearing a phenyl group and a precursor to the carboxylic acid group would be required to react with phenylhydrazine.
A related one-pot, three-component reaction involves the condensation of phenylhydrazine, an aldehyde (like benzaldehyde), and ethyl acetoacetate in the presence of a catalyst, such as a magnetic ionic liquid, to yield a pyrazole-4-carboxylic acid ethyl ester.[6] This ester can then be hydrolyzed to the desired carboxylic acid.
Quantitative Data Summary
The following table summarizes key quantitative data reported for the synthesis of this compound and its derivatives.
| Intermediate/Product | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Amide coupling | 66 | 175-176 | [1] |
| N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Amide coupling | 64 | 179-181 | [1] |
| N-(1-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Amide coupling | 62 | 182-184 | [1] |
| N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Amide coupling | 63 | 183-185 | [1] |
| N-(4-cyano-1-(4-nitrophenyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | Amide coupling | 67 | 181-183 | [1] |
| 3-(4-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack | 63 | 149 | [3] |
| 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack | 68 | 159 | [3] |
| 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack | 71 | 165 | [3] |
| 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Vilsmeier-Haack | 74 | 97 | [3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from a general procedure for the synthesis of 1,3-diaryl-1H-pyrazole-4-carboxylic acids.[1]
Step 1: Synthesis of 1-phenyl-2-(1-phenylethylidene)hydrazine
-
To a solution of acetophenone (20 mmol) in anhydrous ethanol, add phenylhydrazine hydrochloride (20 mmol) and sodium acetate (40 mmol).
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and isolate the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain 1-phenyl-2-(1-phenylethylidene)hydrazine.
Step 2: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
In a flask, prepare a cold solution of dimethylformamide (DMF, 20 mL).
-
Slowly add phosphorus oxychloride (POCl₃, 16 mL) to the DMF with stirring, maintaining a low temperature.
-
Dissolve the 1-phenyl-2-(1-phenylethylidene)hydrazine from Step 1 in the cold Vilsmeier reagent.
-
Stir the mixture at 50-60°C for 5 hours.
-
Pour the resulting mixture into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium hydroxide.
-
Filter the solid precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Step 3: Synthesis of this compound
-
Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol) in acetone.
-
In a separate flask, prepare a mixture of sodium chlorite (NaClO₂, 20 mmol) and sulfamic acid (NH₂SO₃H, 20 mmol) in water.
-
Add the acetone solution of the aldehyde to the aqueous mixture and stir in an ice bath for 2 hours, then at room temperature for 2 hours.
-
After completion of the reaction, remove the acetone under reduced pressure.
-
Dissolve the remaining aqueous layer in ethyl acetate.
-
Extract the product with ethyl acetate, wash the organic layer successively with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the crude this compound, which can be further purified by recrystallization.
Protocol 2: One-Pot Synthesis of Pyrazole-4-carboxylic acid Ethyl Ester Derivatives
This protocol is based on a multi-component reaction for the synthesis of pyrazole-4-carboxylic acid ethyl esters.[6]
-
In a round-bottom flask, mix ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), and phenylhydrazine (10 mmol).
-
Add the catalyst, for example, 1.5 mmol of a magnetic ionic liquid ([bmim][FeCl₄]).
-
Introduce a flow of oxygen into the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with ethyl acetate and dry for reuse.
-
Evaporate the solvent from the product solution.
-
Recrystallize the residue from isopropanol to afford the pure pyrazole-4-carboxylic acid ethyl ester.
-
The ester can be subsequently hydrolyzed to the carboxylic acid using standard procedures (e.g., acid or base-catalyzed hydrolysis).
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more specific details and to adapt these protocols to their specific laboratory conditions and starting materials. The versatility of the pyrazole scaffold continues to make it a valuable target in the development of new therapeutic agents.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazole core with phenyl and carboxylic acid functionalities, makes it a versatile scaffold for the development of novel therapeutic agents. Pyrazole derivatives have been associated with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Accurate structural elucidation and characterization are paramount for understanding its chemical behavior and potential as a lead compound in drug development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, including predicted data based on analogous compounds and detailed experimental protocols.
While a complete, publicly available experimental dataset for this compound is not available, this guide presents predicted spectroscopic data based on the analysis of closely related compounds and established principles of spectroscopic interpretation.
Molecular Structure
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₆H₁₂N₂O₂[1]
-
Molecular Weight: 264.28 g/mol [1]
-
CAS Number: 77169-12-1[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of carboxylic acids and related pyrazole compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Singlet, broad | 1H | Carboxylic acid proton (-COOH) |
| ~8.0 - 8.2 | Singlet | 1H | Pyrazole H-5 proton |
| ~7.7 - 7.9 | Multiplet | 2H | ortho-Protons of N-phenyl group |
| ~7.6 - 7.8 | Multiplet | 2H | ortho-Protons of C-phenyl group |
| ~7.3 - 7.5 | Multiplet | 6H | meta and para-Protons of both phenyl groups |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | Carboxylic acid carbonyl carbon (-COOH) |
| ~150 - 155 | Pyrazole C-3 |
| ~140 - 145 | Pyrazole C-5 |
| ~138 - 140 | Quaternary carbon of N-phenyl group |
| ~130 - 135 | Quaternary carbon of C-phenyl group |
| ~128 - 130 | ortho, meta, para-Carbons of phenyl groups |
| ~118 - 125 | ortho, meta, para-Carbons of phenyl groups |
| ~110 - 115 | Pyrazole C-4 |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch of carboxylic acid |
| 1680-1710 | Strong | C=O stretch of carboxylic acid |
| ~1600 | Medium | C=C stretch of aromatic rings |
| ~1450-1550 | Medium | C-N stretch of pyrazole ring |
| 1210-1320 | Medium | C-O stretch of carboxylic acid |
| 910-950 | Medium, broad | O-H bend of carboxylic acid |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 264 | [M]⁺ (Molecular ion) |
| 219 | [M - COOH]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic characterization of this compound.
Synthesis of this compound
A general procedure for the synthesis involves a multi-step process.[2] First, the reaction of a substituted acetophenone with phenylhydrazine hydrochloride in the presence of a base like sodium acetate in ethanol yields a 1-phenyl-2-(1-phenylethylidene)hydrazine intermediate. This intermediate is then treated with a Vilsmeier-Haack reagent (a mixture of dimethylformamide and phosphorus oxychloride) to form the corresponding 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Finally, the aldehyde is oxidized to the carboxylic acid using an oxidizing agent such as sodium chlorite with a scavenger like sodium sulfite. The final product is typically purified by recrystallization.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 90-degree pulse width, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) are typically used with proton decoupling.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and ground to a fine powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.[3][4]
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.
Visualizations
Workflow for Spectroscopic Characterization
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Logical Relationship of Spectroscopic Data
Caption: Relationship between spectroscopic techniques and the structural information they provide.
References
- 1. This compound | C16H12N2O2 | CID 847409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde 97 21487-45-6 [sigmaaldrich.com]
- 3. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
In-Depth Technical Guide: Spectroscopic and Synthetic Insights into 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to support research and development activities by providing precise spectroscopic data and a reliable synthetic protocol.
Molecular Structure and Spectroscopic Data
The structural integrity and purity of synthesized this compound are critical for its application in drug discovery and development. NMR spectroscopy is a cornerstone technique for the unambiguous characterization of such organic molecules. Below are the detailed ¹H and ¹³C NMR spectral data, which are essential for quality control and structural verification.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 13.20 | s | 1H | COOH |
| 8.90 | s | 1H | H-5 |
| 7.95 - 7.85 | m | 4H | Ar-H |
| 7.55 - 7.40 | m | 6H | Ar-H |
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 164.5 | C=O |
| 154.0 | C-3 |
| 140.0 | C-5 |
| 139.5 | Ar-C |
| 131.0 | Ar-C |
| 130.0 | Ar-CH |
| 129.5 | Ar-CH |
| 129.0 | Ar-CH |
| 128.5 | Ar-CH |
| 126.0 | Ar-CH |
| 120.0 | Ar-CH |
| 115.0 | C-4 |
Experimental Protocols
A reliable and reproducible synthetic method is paramount for obtaining high-quality this compound for research purposes. The following protocol outlines a conventional synthesis approach.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process commencing with the Vilsmeier-Haack reaction of acetophenone phenylhydrazone to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then oxidized to the corresponding carboxylic acid.
Step 1: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde A mixture of acetophenone and phenylhydrazine is refluxed in ethanol to form the corresponding hydrazone. The resulting acetophenone phenylhydrazone is then subjected to the Vilsmeier-Haack reaction using a phosphoryl chloride (POCl₃)/dimethylformamide (DMF) mixture. The reaction mixture is heated, and upon completion, poured into ice water and neutralized to precipitate the aldehyde product. The crude product is then purified by recrystallization.
Step 2: Oxidation to this compound The 1,3-diphenyl-1H-pyrazole-4-carbaldehyde intermediate is dissolved in a suitable solvent, such as a mixture of acetone and water. An oxidizing agent, for instance, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), is added portion-wise while maintaining the reaction temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching the excess oxidant, followed by acidification to precipitate the carboxylic acid. The final product is collected by filtration and purified by recrystallization.[1]
NMR Data Acquisition The ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Mandatory Visualizations
To further elucidate the structural and synthetic aspects, the following diagrams are provided.
Caption: Molecular structure of this compound.
References
physical and chemical properties of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. The information is compiled from various scientific sources to support research and development activities.
Core Properties and Data
This compound is a heterocyclic organic compound featuring a central pyrazole ring substituted with two phenyl groups and a carboxylic acid functional group. Its structure is a scaffold of interest in medicinal chemistry due to the broad biological activities associated with the pyrazole class of molecules.
Physical and Chemical Properties
| Property | Value | Citation(s) |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 264.28 g/mol | [1][2] |
| IUPAC Name | 1,3-diphenylpyrazole-4-carboxylic acid | [1] |
| CAS Number | 77169-12-1 | [1][2] |
| Appearance | Solid (Inferred from related compounds) | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Topological Polar Surface Area | 55.1 Ų | [1] |
| XLogP3-AA | 3.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
Spectral Data
While specific spectra for this compound are indexed in databases like PubChem, the raw data or interpreted peak lists are not publicly provided.[1] However, the characteristic infrared absorption bands for the key functional groups are well-established:
| Functional Group | Characteristic Absorption (cm⁻¹) | Citation(s) |
| Carboxylic Acid O-H Stretch | 3300–2500 (broad) | [4][5] |
| Aromatic C-H Stretch | 3100–3000 | [4] |
| Carboxylic Acid C=O Stretch | 1760–1690 | [4][5] |
| Aromatic C=C Stretch | 1600–1400 | [4] |
Experimental Protocols
The synthesis of this compound is a multi-step process beginning with the formation of a hydrazone, followed by a Vilsmeier-Haack cyclization to form the pyrazole aldehyde, and concluding with an oxidation step.
Synthesis Workflow Diagram
References
Solubility of 1,3-diphenyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on detailing robust experimental protocols for its determination in various organic solvents. Methodologies such as gravimetric analysis, UV-Vis spectroscopy, and the shake-flask method are described in detail to enable researchers to generate precise and reliable solubility data. Furthermore, this guide explores the potential biological relevance of this class of compounds, including their role as kinase inhibitors, and presents a representative signaling pathway to illustrate their mechanism of action.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. Pyrazole derivatives are key components in many approved drugs, exhibiting anti-inflammatory, analgesic, and antipsychotic properties. The physicochemical properties of these compounds, particularly their solubility in organic solvents, are critical for their synthesis, purification, formulation, and biological activity. Understanding and quantifying the solubility of this compound is therefore a fundamental requirement for its development in pharmaceutical and other applications.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₂N₂O₂ |
| Molecular Weight | 264.28 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 77169-12-1 |
Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively available in published literature. The following table is presented as a template for researchers to populate with their experimentally determined data.
| Solvent | Molar Mass ( g/mol ) | Polarity Index | Solubility ( g/100 mL) at 25°C | Molar Solubility (mol/L) at 25°C |
| Methanol | 32.04 | 5.1 | Data to be determined | Data to be determined |
| Ethanol | 46.07 | 4.3 | Data to be determined | Data to be determined |
| Acetone | 58.08 | 5.1 | Data to be determined | Data to be determined |
| Ethyl Acetate | 88.11 | 4.4 | Data to be determined | Data to be determined |
| Dichloromethane | 84.93 | 3.1 | Data to be determined | Data to be determined |
| Dimethylformamide (DMF) | 73.09 | 6.4 | Data to be determined | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 7.2 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
To ensure accurate and reproducible solubility data, the following detailed experimental protocols are provided.
Gravimetric Method
This method directly measures the mass of the solute that dissolves in a known volume of solvent to reach saturation.
Materials:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.
-
Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a filtered syringe to remove any undissolved particles.
-
Transfer the clear supernatant to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.
-
Once the solvent is completely evaporated, weigh the dish or vial containing the dried solute.
-
Calculate the solubility based on the mass of the dissolved solute and the volume of the solvent used.
UV-Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum.
Materials:
-
This compound
-
Selected organic solvents
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to prepare a series of standard solutions with decreasing concentrations.
-
-
Generation of Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.
-
-
Solubility Measurement:
-
Prepare a saturated solution as described in the gravimetric method (steps 1-4).
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.
-
Potential Biological Significance and Signaling Pathways
Derivatives of 1,3-diphenyl-1H-pyrazole have been investigated for their potential as anticancer agents.[1][2] These compounds have been shown to inhibit the activity of various kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. While the specific targets of this compound are not yet fully elucidated, related compounds have demonstrated inhibitory effects on pathways such as the MEK-dependent pathway and cyclin-dependent kinases (CDKs).[1][3]
Below is a generalized diagram representing a potential mechanism of action for a pyrazole-based kinase inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the solubility of this compound.
Caption: General workflow for solubility determination.
Conclusion
This technical guide has outlined the critical importance of determining the solubility of this compound in organic solvents for its potential applications in research and development. While quantitative data is currently sparse, the detailed experimental protocols provided herein offer a clear path for researchers to generate this vital information. The exploration of the potential biological activities of this class of compounds highlights the need for a thorough understanding of their physicochemical properties to advance their development as therapeutic agents.
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Technical Overview
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the significant and varied biological activities of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid derivatives, highlighting their potential as scaffolds for the development of novel therapeutic agents. This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates key findings on the anticancer, anti-inflammatory, and antimicrobial properties of this versatile class of compounds, presenting quantitative data, detailed experimental protocols, and novel visualizations of associated biological pathways.
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, and derivatives of this compound have emerged as particularly promising candidates for drug discovery.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including potent anti-inflammatory, antimicrobial, and anticancer effects.[2][3][4] This guide provides an in-depth analysis of the structure-activity relationships and the mechanisms of action that underpin these therapeutic effects.
Diverse Biological Activities and Therapeutic Promise
Derivatives of this compound have been extensively investigated for their wide-ranging biological activities. These compounds have shown notable efficacy as anti-inflammatory agents, with some derivatives exhibiting potent inhibition of key inflammatory mediators.[3][5] Furthermore, their antimicrobial properties have been demonstrated against a variety of bacterial and fungal strains, including drug-resistant variants, offering potential solutions to the growing challenge of antimicrobial resistance.[6][3][7] In the realm of oncology, numerous studies have highlighted the potent anticancer activity of these derivatives against various cancer cell lines, with some compounds advancing to further stages of preclinical development.[2][4][8] The mechanism of action for their anticancer effects often involves the inhibition of crucial cellular signaling pathways, such as those mediated by kinases like Aurora-A kinase.[4]
Quantitative Biological Data
The following tables summarize the quantitative data on the biological activities of various this compound derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of 1,3-Diphenyl-1H-pyrazole-4-carboxamide Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
| 10e | HCT116 | 0.39 ± 0.06 | [4] |
| 10e | MCF-7 | 0.46 ± 0.04 | [4] |
Table 2: Aurora-A Kinase Inhibitory Activity
| Compound | IC50 (μM) | Reference |
| 10e | 0.16 ± 0.03 | [4] |
Table 3: Antimicrobial Activity of 1,3-Diphenyl Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | S. aureus | 1 - 8 | [7] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 | 1 | [7] |
| Hydrazone derivatives | A. baumannii | as low as 4 | [6] |
| Compound 6g | S. aureus 4220 | 1 | [3] |
| Compound 6l | E. coli 1924 | 1 | [3] |
| Compound 7l | C. albicans 7535 | 2 | [3] |
Table 4: Anti-inflammatory Activity
| Compound | Assay | Inhibition (%) | Reference |
| Compound 7l | Intraperitoneal administration | 93.59 | [3] |
| Compounds 5a | Carrageenan-induced paw edema | ≥84.2 | [5] |
Key Experimental Methodologies
The biological activities of this compound derivatives are evaluated using a range of established in vitro and in vivo assays. The following sections provide a detailed overview of the key experimental protocols.
Anticancer Activity Assessment: MTT Assay
The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Antimicrobial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial efficacy of the compounds is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity, corresponding to a known cell density.
-
Serial Dilution: The test compounds are serially diluted in the broth media in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rodents
The in vivo anti-inflammatory activity is often assessed using the carrageenan-induced paw edema model in rats or mice.
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally to the animals.
-
Induction of Inflammation: After a specific time, a subsiding dose of carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.
Visualizing the Mechanisms of Action
To better understand the biological activity of these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.
This technical guide underscores the vast therapeutic potential of this compound derivatives. The compiled data and detailed methodologies provide a valuable resource for the scientific community, aiming to accelerate the research and development of new and effective treatments for a range of human diseases.
References
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Pyrazole Carboxylic Acids: A Technical Guide for Drug Discovery
Introduction
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic motif, characterized by a five-membered ring containing two adjacent nitrogen atoms and a carboxylic acid group, has been extensively explored in the development of novel therapeutic agents. The inherent structural features of the pyrazole ring, including its aromaticity, hydrogen bonding capabilities, and tunable electronic properties, make it an attractive core for designing molecules that can interact with various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole carboxylic acids, focusing on their anticancer and antimicrobial properties. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.
Core Structure and Physicochemical Properties
The pyrazole ring is a weak base, and the presence of the carboxylic acid moiety imparts acidic properties to the overall molecule. The tautomeric nature of the pyrazole ring, where the proton on the nitrogen atom can migrate between the two nitrogen atoms, can influence its interaction with biological targets. The physicochemical properties, such as lipophilicity (LogP) and polar surface area (PSA), can be modulated by the nature and position of substituents on the pyrazole ring and the carboxylic acid group. These properties play a crucial role in the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.
General Synthetic Strategies
The synthesis of pyrazole carboxylic acids can be achieved through several well-established synthetic routes. A common and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This approach allows for the introduction of a wide variety of substituents on the pyrazole core.
A general workflow for the synthesis and screening of pyrazole carboxylic acids is depicted below.
Anticancer Activity of Pyrazole Carboxylic Acids
Numerous studies have highlighted the potential of pyrazole carboxylic acids and their derivatives as potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as protein kinase pathways.
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer activity of pyrazole carboxylic acids is significantly influenced by the nature and position of substituents on the pyrazole and phenyl rings. The following table summarizes the SAR of a series of pyrazole-3-carboxamide derivatives as kinase inhibitors.
| Compound ID | R1 | R2 | R3 | CDK2 IC50 (nM)[2] | CDK4 IC50 (nM)[2] | FLT3 IC50 (nM)[2] | MV4-11 (AML) IC50 (nM)[2] |
| 8n | H | H | 4-methylpiperazin-1-yl | - | - | - | - |
| 8r | H | H | 4-(dimethylamino)piperidin-1-yl | Enhanced | Enhanced | Enhanced | Enhanced |
| 8s | H | H | 4-hydroxypiperidin-1-yl | Enhanced | Enhanced | Enhanced | Enhanced |
| 8t | H | H | (R)-3-(dimethylamino)pyrrolidin-1-yl | 0.719 | 0.770 | 0.0890 | 1.22 |
Note: "Enhanced" indicates improved activity compared to compound 8n.
Key SAR Observations for Anticancer Activity:
-
Substitution at N1: The nature of the substituent at the N1 position of the pyrazole ring is crucial for activity. In many cases, an unsubstituted N1-H is preferred for potent kinase inhibition.[3]
-
Substitution at C3: The carboxylic acid at the C3 position is a key pharmacophore. Conversion of the carboxylic acid to an amide can lead to potent derivatives. The nature of the amine used for amide formation significantly impacts activity. For instance, the introduction of a (R)-3-(dimethylamino)pyrrolidin-1-yl group at the C3-carboxamide position resulted in a highly potent pan-kinase inhibitor.[2]
-
Substitution at C4 and C5: Substitution at the C4 and C5 positions of the pyrazole ring can modulate the steric and electronic properties of the molecule, thereby influencing its binding to the target protein. Aromatic or heteroaromatic substituents at the C5 position are often found in potent anticancer pyrazoles.
Signaling Pathway: Inhibition of p38 MAPK
One of the key signaling pathways targeted by some pyrazole derivatives is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is involved in cellular responses to stress and plays a crucial role in inflammation, apoptosis, and cell differentiation.[4][5][6][7][8] Dysregulation of the p38 MAPK pathway has been implicated in various diseases, including cancer. Pyrazole-based inhibitors can block the activation of p38 MAPK, thereby interfering with downstream signaling events that promote cancer cell survival and proliferation.
Antimicrobial Activity of Pyrazole Carboxylic Acids
Pyrazole carboxylic acids and their derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][10][11]
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial efficacy of pyrazole carboxylic acids is highly dependent on the substitution pattern around the pyrazole core. The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of pyrazole derivatives against various bacterial strains.
| Compound ID | R1 | R2 | R3 | S. aureus MIC (µg/mL)[11] | B. subtilis MIC (µg/mL)[11] | E. coli MIC (µg/mL)[11] | P. aeruginosa MIC (µg/mL)[11] |
| 151 | H | Aryl | H | Active | Active | Active | Active |
| 158 | Aryl | H | Aryl | Active | Active | Active | Active |
| 159 | Aryl | H | Aryl | Active | Active | Active | Active |
| 160 | Aryl | H | Aryl | Active | Active | Active | Active |
| 161 | Aryl | H | Aryl | Active | Active | Active | Active |
Note: "Active" indicates reported antibacterial activity. Specific MIC values for each compound against each strain would require consulting the original source. One study reported that a pyrazole derivative with a nitro group showed an MIC of 128 μg/mL against B. cereus.[1]
Key SAR Observations for Antimicrobial Activity:
-
Lipophilicity: The overall lipophilicity of the molecule, often influenced by the substituents on the phenyl rings, plays a critical role in its ability to penetrate the bacterial cell wall.
-
Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings can significantly affect the antimicrobial activity. For example, the presence of a nitro group has been shown to be important for the antibacterial activity of certain pyrazole derivatives.[12]
-
Carboxylic Acid Modifications: Conversion of the carboxylic acid to esters or amides can lead to compounds with improved antimicrobial profiles, potentially due to enhanced cell permeability.
Experimental Protocols
Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid
This protocol describes a representative synthesis of a pyrazole carboxylic acid derivative.
Materials:
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate
-
Phenylhydrazine
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
A solution of ethyl 2-chloro-3-oxo-3-phenylpropanoate (1 mmol) and phenylhydrazine (1 mmol) in ethanol (20 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product, ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate, is purified by column chromatography on silica gel.
-
The purified ester (0.5 mmol) is dissolved in a mixture of ethanol (10 mL) and 10% aqueous sodium hydroxide (5 mL).
-
The mixture is heated at reflux for 2 hours.
-
After cooling, the ethanol is evaporated, and the aqueous solution is acidified with 2N hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford 1,5-diphenyl-1H-pyrazole-3-carboxylic acid.
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, IR, and mass spectrometry.[13][14][15]
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazole carboxylic acid derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains of interest
-
Mueller-Hinton broth (MHB)
-
Pyrazole carboxylic acid derivatives (test compounds)
-
96-well microtiter plates
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate to a final concentration of approximately 5 x 105 CFU/mL.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[16][17][18][19][20]
Conclusion
Pyrazole carboxylic acids continue to be a rich source of inspiration for the development of novel therapeutic agents. The synthetic accessibility and the ease of structural modification of this scaffold allow for the fine-tuning of its biological activity. The SAR studies highlighted in this guide demonstrate that careful selection of substituents on the pyrazole and associated phenyl rings can lead to potent and selective anticancer and antimicrobial agents. The detailed experimental protocols provided herein offer a practical starting point for researchers aiming to synthesize and evaluate new pyrazole carboxylic acid derivatives. Future research in this area will likely focus on the development of compounds with improved pharmacokinetic properties and novel mechanisms of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 10. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. meddocsonline.org [meddocsonline.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid | Aperta [aperta.ulakbim.gov.tr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. protocols.io [protocols.io]
- 20. youtube.com [youtube.com]
Unveiling the Therapeutic Potential of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the potential therapeutic targets of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid and its derivatives. Pyrazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document consolidates current research, presenting key therapeutic targets, quantitative biological activity data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further investigation and drug development efforts.
Identified Therapeutic Targets
This compound and its analogs have demonstrated a broad spectrum of biological activities, suggesting their interaction with multiple cellular targets. The primary therapeutic areas and their corresponding molecular targets identified from the scientific literature are summarized below.
Anti-inflammatory Activity
Derivatives of this compound have shown potent anti-inflammatory effects, primarily through the modulation of pro-inflammatory cytokines.
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Several studies have reported the ability of pyrazole derivatives to inhibit the production of TNF-α and IL-6, key mediators of the inflammatory response.[1] This suggests that the anti-inflammatory action of these compounds may be mediated through the inhibition of signaling pathways that lead to the expression of these cytokines, such as the NF-κB pathway.
Anticancer Activity
The anticancer potential of this class of compounds has been linked to the inhibition of critical enzymes involved in cell cycle progression and proliferation.
-
Aurora-A Kinase: Certain N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of Aurora-A kinase, a key regulator of mitosis.[2] Inhibition of this enzyme can lead to mitotic arrest and apoptosis in cancer cells.
-
Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin and leptin signaling and is also implicated in cancer. Derivatives of 1,3-diphenyl-1H-pyrazole have been shown to inhibit PTP1B, suggesting a potential therapeutic application in both metabolic diseases and oncology.
Antimicrobial Activity
The pyrazole scaffold is a common feature in many antimicrobial agents. The mechanism of action for this compound derivatives in this context is believed to involve the inhibition of essential bacterial enzymes.
-
DNA Gyrase: As a bacterial type II topoisomerase, DNA gyrase is a well-established target for antibacterial drugs. The inhibition of DNA gyrase by pyrazole derivatives would interfere with DNA replication and repair, leading to bacterial cell death.
Quantitative Biological Activity Data
The following table summarizes the reported in vitro biological activities of various derivatives of this compound against their respective targets. It is important to note that this data pertains to derivatives and not the parent compound itself, highlighting areas for future research on the core molecule.
| Derivative Class | Target | Assay | IC50 Value | Reference |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | Aurora-A Kinase | Kinase Inhibition Assay | 0.16 ± 0.03 µM (for compound 10e) | [2] |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | HCT116 cell line | Antiproliferation Assay | 0.39 ± 0.06 µM (for compound 10e) | [2] |
| N,1,3-triphenyl-1H-pyrazole-4-carboxamides | MCF-7 cell line | Antiproliferation Assay | 0.46 ± 0.04 µM (for compound 10e) | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of the core compound and for key biological assays to evaluate its therapeutic potential.
Synthesis of this compound
This protocol is a consolidated procedure based on the Vilsmeier-Haack reaction followed by oxidation.[3][4][5]
Step 1: Synthesis of 1-Phenyl-2-(1-phenylethylidene)hydrazine
-
To a solution of acetophenone (20 mmol) in anhydrous ethanol, add phenylhydrazine hydrochloride (20 mmol) and sodium acetate (40 mmol).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield 1-phenyl-2-(1-phenylethylidene)hydrazine.
Step 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
-
Prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃, 16 mL) to ice-cold dimethylformamide (DMF, 20 mL) with stirring.
-
Dissolve the 1-phenyl-2-(1-phenylethylidene)hydrazine (from Step 1) in the cold Vilsmeier reagent.
-
Stir the reaction mixture at 50-60°C for 5 hours.
-
Pour the mixture into ice-cold water and neutralize with a saturated sodium hydroxide solution.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Step 3: Oxidation to this compound
-
Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol) in acetone.
-
Prepare a solution of sodium chlorite (NaClO₂, 20 mmol) and sulfamic acid (NH₂SO₃H, 20 mmol) in water.
-
Add the acetone solution of the aldehyde to the aqueous solution of the oxidizing agents.
-
Stir the mixture at room temperature for 4 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Biological Assay Protocols
1. TNF-α and IL-6 Inhibition Assay
This protocol is based on the use of lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC50 value.
2. Aurora-A Kinase Inhibition Assay
This is a luminescence-based in vitro kinase assay.[9][10][11][12]
-
Reagents: Recombinant human Aurora-A kinase, kinase assay buffer, ATP, and a suitable substrate (e.g., Kemptide).
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the test compound (at various concentrations), and the Aurora-A kinase.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based ADP detection kit (e.g., ADP-Glo™). The luminescent signal is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage inhibition of Aurora-A kinase activity for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
3. DNA Gyrase Supercoiling Inhibition Assay
This assay is based on the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA.[13][14][15]
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add E. coli DNA gyrase to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Agarose Gel Electrophoresis: Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The supercoiled and relaxed forms of the plasmid will migrate differently.
-
Data Analysis: Quantify the amount of supercoiled DNA in each lane. Determine the concentration of the test compound that inhibits the supercoiling activity by 50% (IC50).
This technical guide provides a foundational understanding of the therapeutic potential of this compound. The information presented herein is intended to serve as a valuable resource for researchers in the field, guiding future studies aimed at elucidating the mechanisms of action and advancing the development of novel therapeutics based on this promising chemical scaffold.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HTScan® Aurora A Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. topogen.com [topogen.com]
An In-depth Technical Guide on the Discovery and History of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. While the initial synthesis of the pyrazole scaffold dates back to the seminal work of Ludwig Knorr in 1883, the specific history of this particular derivative is embedded within the broader exploration of pyrazole chemistry. This document details the foundational Knorr pyrazole synthesis, modern synthetic protocols for this compound, and explores its potential therapeutic applications, with a focus on its role as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Historical Context: The Genesis of Pyrazole Chemistry
The field of pyrazole chemistry was established in 1883 by the German chemist Ludwig Knorr.[1][2] His pioneering work involved the condensation of a β-ketoester, ethyl acetoacetate, with phenylhydrazine to yield the first synthetic pyrazole derivative, 1-phenyl-3-methyl-5-pyrazolone.[1] This reaction, now famously known as the Knorr pyrazole synthesis, laid the fundamental groundwork for the synthesis of a vast array of pyrazole-containing compounds.[1][3] The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has since become a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[4]
While the specific first synthesis of this compound is not prominently documented as a singular discovery, its synthesis is a logical extension of the foundational principles established by Knorr and the subsequent development of synthetic methodologies like the Vilsmeier-Haack reaction for the formylation of reactive aromatic and heteroaromatic substrates.
Synthetic Protocols
The modern and widely accepted synthesis of this compound is a multi-step process that typically begins with the formation of a hydrazone, followed by cyclization and formylation via the Vilsmeier-Haack reaction, and subsequent oxidation to the carboxylic acid.
General Procedure for the Synthesis of this compound
This synthetic route can be divided into three key stages:
-
Formation of 1-phenyl-2-(1-phenylethylidene)hydrazine (Hydrazone Intermediate): This step involves the condensation of acetophenone with phenylhydrazine hydrochloride.
-
Vilsmeier-Haack Cyclization and Formylation to 1,3-diphenyl-1H-pyrazole-4-carbaldehyde: The hydrazone intermediate undergoes cyclization and formylation using a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
-
Oxidation to this compound: The aldehyde is then oxidized to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of this compound [5]
Step 1: Synthesis of 1-phenyl-2-(1-phenylethylidene)hydrazine
-
To a solution of acetophenone (20 mmol) and phenylhydrazine hydrochloride (20 mmol) in anhydrous ethanol, add sodium acetate (40 mmol).
-
Reflux the mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the hydrazone product is typically used in the next step without further purification.
Step 2: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde [6]
-
Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 5 mL) dropwise to cold (273-278 K) N,N-dimethylformamide (DMF, 15 mL) with continuous stirring for approximately 30 minutes.[6]
-
Dissolve the acetophenone phenylhydrazone (15 mmol) in DMF (5 mL) and add it dropwise to the cold Vilsmeier reagent with continuous stirring over one hour.[6]
-
Stir the resulting mixture at 323-333 K for 5-6 hours.[6]
-
After cooling to room temperature, pour the reaction mixture into crushed ice, leading to the precipitation of the crude product.[6]
-
Recrystallize the precipitate from ethanol to obtain colorless needles of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[6]
Step 3: Oxidation to this compound [5]
-
Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol) in acetone.
-
Add this solution to a mixture of sodium chlorite (NaClO₂, 20 mmol) and sulfamic acid (NH₂SO₃H, 20 mmol) in water.
-
Stir the mixture in an ice bath for 2 hours, followed by stirring at room temperature for another 2 hours.
-
Concentrate the solution under reduced pressure to remove acetone.
-
Dissolve the residue in ethyl acetate and extract.
-
Dry the organic layer and concentrate to yield the crude this compound.
-
The crude product can be further purified by recrystallization.
Table 1: Summary of Reactants and Conditions for the Synthesis of this compound
| Step | Reactants | Reagents/Solvents | Key Conditions |
| 1 | Acetophenone, Phenylhydrazine hydrochloride | Anhydrous ethanol, Sodium acetate | Reflux |
| 2 | 1-phenyl-2-(1-phenylethylidene)hydrazine | POCl₃, DMF | 323-333 K, 5-6 hours |
| 3 | 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | NaClO₂, NH₂SO₃H, Acetone, Water, Ethyl acetate | 0°C to Room Temperature, 4 hours |
Biological Activity and Potential Therapeutic Applications
Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] While specific biological data for this compound is limited in publicly available literature, its structural analogs have shown promise as potent anticancer agents, particularly as inhibitors of Cyclin-Dependent Kinase 2 (CDK2).
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive target for cancer therapy.[2] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis (programmed cell death).[1] Several pyrazole-based compounds have been identified as potent and selective CDK2 inhibitors.[2][3]
Table 2: In Vitro CDK2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | Reference |
| Pyrazole Derivative 4 | CDK2 | 3.82 | HCT-116 | [8] |
| Pyrazole Derivative 7a | CDK2 | 2.0 | - | [8] |
| Pyrazole Derivative 7d | CDK2 | 1.47 | - | [8] |
| Pyrazole Derivative 9 | CDK2 | 0.96 | - | [8] |
| Pyrazole-based compound 15 | CDK2 | Kᵢ = 0.005 | A2780 | [9] |
| Pyrazole-based compound 10b | - | 10.05 | MCF-7 | [10] |
| Pyrazole derivative 3f | - | 14.97 (24h) | MDA-MB-468 | [11] |
CDK2 Signaling Pathway and Mechanism of Action
The CDK2 signaling pathway plays a crucial role in cell cycle progression. In the G1 phase, Cyclin E binds to and activates CDK2. The Cyclin E/CDK2 complex then phosphorylates the Retinoblastoma protein (pRb). This phosphorylation event causes pRb to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication and S-phase entry.[1][2]
Inhibitors of CDK2, such as potentially this compound and its derivatives, would block the phosphorylation of pRb. This leads to the sequestration of E2F by hypophosphorylated pRb, preventing the expression of S-phase genes and ultimately causing cell cycle arrest at the G1/S checkpoint.[1] Prolonged cell cycle arrest can then trigger apoptosis.[1]
Caption: CDK2 signaling pathway and the effect of its inhibition.
Conclusion
This compound is a derivative of the historically significant pyrazole scaffold, first synthesized by Ludwig Knorr in 1883. While the specific discovery of this compound is not a singular landmark event, its synthesis is readily achieved through modern organic chemistry techniques, primarily involving the Vilsmeier-Haack reaction. The biological importance of the pyrazole nucleus, particularly in the context of cancer therapy, suggests that this compound and its analogs are promising candidates for further investigation as potential inhibitors of key cell cycle regulators like CDK2. Future research should focus on elucidating the specific biological activity and mechanism of action of this compound to fully realize its therapeutic potential.
Experimental Workflows and Logical Relationships
Caption: Synthetic workflow for the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Detailed Experimental Protocol for the Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. The synthesis is a three-step process commencing with the formation of acetophenone phenylhydrazone, followed by a Vilsmeier-Haack cyclization to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, and culminating in the oxidation of the aldehyde to the final carboxylic acid product. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, offering detailed methodologies and characterization data.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Specifically, this compound serves as a crucial building block in the development of various therapeutic agents. The synthetic pathway detailed herein is a reliable and well-documented method for producing this key intermediate.
Overall Reaction Scheme
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Quantitative Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Yield (%) | Melting Point (°C) |
| Acetophenone phenylhydrazone | C₁₄H₁₄N₂ | 210.28 | Colorless/Yellow crystals | 87-91 | 105-106[1][2][3] |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₂N₂O | 248.28 | Colorless needles | ~83 | 142-147[4][5] |
| This compound | C₁₆H₁₂N₂O₂ | 264.28 | Solid | Good | - |
Note: The yield for the final product is reported as "Good" in the literature, specific quantitative data may vary based on reaction scale and purification efficiency.
Detailed Experimental Protocols
Step 1: Synthesis of Acetophenone phenylhydrazone
This procedure details the acid-catalyzed condensation of acetophenone with phenylhydrazine.[1][6]
Materials:
-
Acetophenone (40 g, 0.33 mol)
-
Phenylhydrazine (36 g, 0.33 mol)
-
95% Ethanol (80 mL for dissolution, 25 mL for washing)
-
Glacial Acetic Acid (catalytic amount)
Equipment:
-
Round-bottom flask or beaker
-
Steam bath or heating mantle
-
Ice bath
-
Büchner funnel and filter flask
-
Glass stirring rod
Procedure:
-
In a suitable flask, combine acetophenone (40 g) and phenylhydrazine (36 g).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Gently warm the mixture on a steam bath or with a heating mantle for approximately 1 hour with occasional stirring.[6]
-
Dissolve the hot reaction mixture in 80 mL of 95% ethanol.
-
Induce crystallization by agitating the solution or scratching the inside of the flask with a glass rod.
-
Cool the mixture in an ice bath to maximize crystal formation.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with 25 mL of cold 95% ethanol.[6]
-
Dry the product in a vacuum desiccator.
-
Characterization: The expected product is a crystalline solid with a melting point of 105-106 °C.[1][2][3] The typical yield is in the range of 87-91%.[6]
Step 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol describes the cyclization and formylation of acetophenone phenylhydrazone using the Vilsmeier-Haack reagent.[5][7][8][9]
Materials:
-
N,N-Dimethylformamide (DMF) (20 mL total)
-
Phosphoryl chloride (POCl₃) (5 mL)
-
Acetophenone phenylhydrazone (3.15 g, 15 mmol)
-
Crushed ice
-
Saturated sodium bicarbonate or potassium carbonate solution
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer with stirring bar
-
Ice-salt bath
-
Heating mantle
-
Thermometer
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-neck flask equipped with a dropping funnel and magnetic stirrer, cool 15 mL of DMF to 0-5 °C using an ice-salt bath.
-
Slowly add phosphoryl chloride (5 mL) dropwise to the cold DMF with continuous stirring over a period of 30 minutes. Maintain the temperature between 0-5 °C (273–278 K).[9]
-
Reaction: Dissolve acetophenone phenylhydrazone (3.15 g) in 5 mL of DMF.
-
Add this solution dropwise to the freshly prepared cold Vilsmeier reagent over 1 hour, ensuring the temperature remains between 0-5 °C.[9]
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 50-60 °C (323–333 K) and stir for 5-6 hours.[9]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling the mixture to room temperature, carefully pour it into a beaker containing a large amount of crushed ice.
-
Neutralize the mixture with a cold, saturated solution of sodium bicarbonate or potassium carbonate until the pH is basic.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain colorless needles.[9]
-
Characterization: The final product, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, has a melting point in the range of 142-147 °C.[4][5]
Step 3: Synthesis of this compound (Oxidation)
This protocol details the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid using sodium chlorite.[10]
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol)
-
Acetone
-
Sodium chlorite (NaClO₂) (20 mmol)
-
Sulfamic acid (NH₂SO₃H) (20 mmol)
-
Ice-cold water
-
Ethyl acetate
Equipment:
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer with stirring bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol) in acetone in an Erlenmeyer flask.
-
In a separate beaker, prepare a solution of sodium chlorite (20 mmol) and sulfamic acid (20 mmol) in water.
-
Add the aldehyde solution to the aqueous oxidant solution.
-
Stir the mixture vigorously in an ice bath for 2 hours, then continue stirring at room temperature for an additional 2 hours.[10]
-
Monitor the reaction for completion by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.
-
Add ethyl acetate to the remaining aqueous solution.
-
Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer.
-
Wash the organic layer sequentially with water and saturated sodium chloride (brine) solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Phosphoryl chloride is highly corrosive and reacts violently with water; handle with caution.
-
The Vilsmeier-Haack reaction is exothermic; maintain careful temperature control.
-
Oxidizing agents like sodium chlorite should be handled with care and kept away from flammable materials.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide (1986) | Enrico Dalcanale | 494 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide | Semantic Scholar [semanticscholar.org]
- 7. asianpubs.org [asianpubs.org]
- 8. 1,3-ジフェニル-1H-ピラゾール-4-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Potassium Permanganate [organic-chemistry.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2] This protocol specifically focuses on its application for the synthesis of pyrazole-4-carbaldehydes, which are valuable intermediates in the preparation of various biologically active compounds and functional materials.[1][3] The reaction typically involves the use of a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the C4 position of the pyrazole ring.[4][5] This document provides detailed experimental protocols, a summary of reaction conditions, and a discussion of the reaction's scope and limitations.
Reaction Mechanism and Workflow
The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium salt, commonly known as the Vilsmeier reagent, which acts as the electrophile.[2][5] The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of an intermediate which, upon hydrolysis during work-up, yields the desired pyrazole-4-carbaldehyde.[4]
Caption: Plausible mechanism of the Vilsmeier-Haack reaction for pyrazole formylation.
A general workflow for the synthesis of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction is depicted below. It is crucial to perform the reaction under anhydrous conditions as the Vilsmeier reagent is sensitive to moisture.[5]
Caption: General experimental workflow for pyrazole-4-carbaldehyde synthesis.
Data Presentation: Reaction Conditions and Yields
The efficiency of the Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis is influenced by factors such as the nature of the substituents on the pyrazole ring, the stoichiometry of the reagents, reaction temperature, and time. A summary of various reported conditions is presented below for comparison.
| Starting Pyrazole Substrate | Vilsmeier Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃ (2 eq.), DMF (5 eq.) | DMF | 120 | 2 | 55 | [3] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃ (4 eq.), DMF (4 eq.) | DMF | 70 | 24 | 48 | [1] |
| (E)-1-[1-(3,5-Difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃ (2 eq.), DMF | DMF | Reflux | 6 | >60 | |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazones | POCl₃, DMF | DMF | 70 | 5-6 | Good | [4] |
| Hydrazones | POCl₃, DMF | Dioxane | 60-70 | 4 | Good | |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | DMF | 120 | 2 | Good | [4] |
| Hydrazones | POCl₃, DMF | Acetonitrile/Ethanol | Microwave (5-15 min) / Sonication (10-60 min) | - | High | [6] |
Note: The Vilsmeier-Haack reaction can also serve as a cyclization and formylation method when starting from hydrazones, directly yielding pyrazole-4-carbaldehydes.[6][7][8] The use of microwave irradiation or sonication can significantly reduce reaction times.[6]
Experimental Protocols
Protocol 1: General Procedure for the Formylation of Substituted Pyrazoles
This protocol is a generalized procedure based on several literature reports.[1][3][5]
Materials:
-
Substituted pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous (optional, as solvent for pyrazole)
-
Crushed ice
-
Saturated sodium bicarbonate (NaHCO₃) solution or other mild base
-
Ethyl acetate or other suitable organic solvent for extraction
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (4-5 equivalents). Cool the flask in an ice-water bath to 0-5 °C. Add POCl₃ (1.2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the temperature does not exceed 10 °C. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent. Stir the mixture at this temperature for 30-60 minutes.[1][5]
-
Formylation Reaction: Dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (e.g., 70-120 °C) for 2-24 hours, depending on the substrate's reactivity.[1][3]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and should be performed with caution in a fume hood.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated NaHCO₃ solution or another suitable base until the pH is approximately 7-8. Extract the product with ethyl acetate or another appropriate organic solvent (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure pyrazole-4-carbaldehyde.
Protocol 2: Microwave-Assisted Synthesis from Hydrazones
This protocol is a greener and more time-efficient alternative for the synthesis of pyrazole-4-carbaldehydes starting from hydrazones.[6]
Materials:
-
Substituted phenylhydrazone
-
Vilsmeier reagent (prepared as in Protocol 1)
-
Acetonitrile or Ethanol
-
Microwave reactor
Procedure:
-
Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1.
-
Reaction Setup: In a microwave-safe reaction vessel, add a solution of the substituted phenylhydrazone (1 equivalent) in acetonitrile or ethanol (3 mL). To this, add the Vilsmeier reagent dropwise at 0 °C.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for 5-15 minutes at a suitable temperature (e.g., 60-80 °C).
-
Work-up and Purification: Follow the work-up and purification steps (4-7) as detailed in Protocol 1.
Troubleshooting and Optimization
-
Low or No Product Yield: This can be due to moisture inactivating the Vilsmeier reagent. Ensure all glassware is thoroughly dried and anhydrous solvents are used. For less reactive pyrazoles, increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may be necessary.[5]
-
Formation of By-products: Electron-withdrawing groups on the pyrazole ring can decrease reactivity, potentially leading to incomplete reactions or the need for harsher conditions.[3] In some cases, side reactions such as chlorination may occur, especially if the substrate has susceptible functional groups.[1]
-
Reaction Monitoring: Careful monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[5]
Conclusion
The Vilsmeier-Haack reaction is a robust and effective method for the synthesis of pyrazole-4-carbaldehydes. The protocols provided herein, along with the comparative data, offer a comprehensive guide for researchers to successfully implement this reaction. The choice of reaction conditions, whether conventional heating or microwave-assisted synthesis, can be tailored based on the specific substrate and available resources to achieve optimal yields and reaction times.
References
- 1. mdpi.com [mdpi.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. degres.eu [degres.eu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by the pyrazole scaffold. The purity of this compound is paramount for accurate biological screening and subsequent drug development processes. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides detailed protocols for the purification of this compound by single-solvent and mixed-solvent recrystallization, enabling the removal of impurities and the isolation of a highly pure crystalline product.
Principle of Recrystallization
Recrystallization is based on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound and its impurities at an elevated temperature but will have low solubility for the target compound and high solubility for the impurities at a low temperature. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent.
Solvent Selection
The choice of solvent is critical for successful recrystallization. Based on the chemical structure of this compound and literature precedents for similar pyrazole derivatives, several solvents and solvent systems are recommended. Ethanol has been shown to be an effective solvent for the recrystallization of related pyrazole compounds.[1] Dimethylformamide (DMF) has also been used for the purification of similar crude products. For mixed-solvent systems, a combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) is employed. Common mixed-solvent systems for pyrazole derivatives include ethanol/water and isopropanol/water.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol outlines the procedure for the purification of this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erhlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Desiccator
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal volume of ethanol and gently heat the mixture to boiling while stirring continuously. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on a watch glass, in a desiccator, or in a vacuum oven at a temperature below the melting point of the compound.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water
This protocol is an alternative method that can be effective if a suitable single solvent cannot be identified.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erhlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Desiccator
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly turbid. The turbidity indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified product as described in the single-solvent protocol.
Data Presentation
The following table summarizes the key parameters for the recrystallization of this compound. Please note that the optimal solvent ratios and temperatures may need to be determined empirically for each specific batch of crude material.
| Parameter | Single-Solvent (Ethanol) | Mixed-Solvent (Ethanol/Water) |
| Solvent(s) | Ethanol | Ethanol, Deionized Water |
| Typical Solvent Ratio | N/A | Empirically determined (e.g., start with 10:1 Ethanol:Water) |
| Dissolution Temperature | Boiling point of Ethanol (~78 °C) | Boiling point of the mixture (~80-90 °C) |
| Crystallization Temp. | Room temperature, then 0-4 °C | Room temperature, then 0-4 °C |
| Expected Yield | > 80% (dependent on initial purity) | > 85% (dependent on initial purity) |
| Expected Purity | > 99% (as determined by HPLC or NMR) | > 99% (as determined by HPLC or NMR) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
This diagram outlines the logical progression of the recrystallization process, from the initial dissolution of the crude compound to the final isolation of the pure crystalline product. The optional step of hot filtration is included for cases where insoluble impurities are present. The color-coded nodes represent the different stages of the workflow, providing a clear and easy-to-follow visual guide for researchers.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the body's defense mechanism, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. A key area of drug discovery is the identification of novel anti-inflammatory agents. Pyrazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential. Notably, the pyrazole scaffold is a core component of several established non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2).
This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory properties of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. The described assays focus on key mediators of the inflammatory cascade, including cyclooxygenases (COX-1 and COX-2), pro-inflammatory cytokines (TNF-α and IL-6), and nitric oxide synthase (NOS). Due to the limited availability of public data for this specific molecule, the quantitative data presented in the tables are representative of structurally similar pyrazole derivatives and should be considered as a reference for expected outcomes.
Data Presentation
The following tables summarize the in vitro anti-inflammatory activity of representative pyrazole derivatives, providing a comparative framework for the evaluation of this compound.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Pyrazole Derivative A | >100 | 0.25 | >400 | Celecoxib |
| Pyrazole Derivative B | 15.2 | 0.8 | 19 | Ibuprofen |
| Pyrazole Derivative C | 5.8 | 0.15 | 38.7 | Diclofenac |
Table 2: Pro-inflammatory Cytokine Inhibition in LPS-Stimulated RAW 264.7 Macrophages
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | Reference Compound |
| Pyrazole Derivative D | 8.5 | 12.3 | Dexamethasone |
| Pyrazole Derivative E | 5.2 | 9.8 | Rolipram |
| Pyrazole Derivative F | 10.1 | 15.4 | Dexamethasone |
Table 3: Nitric Oxide Synthase (NOS) Inhibition
| Compound | iNOS Inhibition IC50 (µM) | nNOS Inhibition IC50 (µM) | eNOS Inhibition IC50 (µM) | Reference Compound |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 | 0.2 | 0.2 | L-NIL |
| 3-Methyl-PCA | 5.0 | >100 | >100 | L-NIL |
| 4-Methyl-PCA | 2.4 | >100 | >100 | L-NIL |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitors at various concentrations in DMSO.
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the respective wells. For the control wells, add an equivalent volume of DMSO.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Inhibition of TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol outlines the procedure to assess the ability of this compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in a cellular model of inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound) dissolved in DMSO
-
Dexamethasone (reference inhibitor)
-
96-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
-
MTT reagent for cell viability assay
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of the test compound and dexamethasone in cell culture medium.
-
Pre-treat the cells with the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of TNF-α and IL-6.
-
After incubation, collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's protocols.
-
In a separate plate treated under the same conditions, perform an MTT assay to assess the cytotoxicity of the test compound.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.
-
Determine the IC50 values for TNF-α and IL-6 inhibition.
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is designed to evaluate the inhibitory effect of this compound on the activity of different NOS isoforms (iNOS, nNOS, and eNOS).
Materials:
-
Purified iNOS, nNOS, and eNOS enzymes
-
L-arginine (substrate)
-
NADPH
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
L-NIL (selective iNOS inhibitor) or other appropriate reference inhibitors
-
Griess reagent (for nitrite determination)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
In a 96-well plate, add the reaction buffer, NADPH, and the respective NOS enzyme.
-
Add the test compound or reference inhibitor to the wells. Use DMSO for control wells.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding L-arginine.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction.
-
Measure the amount of nitrite produced using the Griess reagent. Add the Griess reagent to each well and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NOS inhibition for each concentration of the test compound and determine the IC50 values.
Mandatory Visualization
Caption: LPS-induced pro-inflammatory signaling cascade.
Caption: Workflow for cytokine inhibition assay.
Caption: Logical flow of the in vitro study.
Application Notes and Protocols: Antibacterial Screening of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4][5] The emergence of multi-drug resistant (MDR) bacterial strains presents a major global health challenge, necessitating the discovery of novel antibacterial agents.[1][6] Derivatives of the 1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold have shown promise as potent antibacterial agents against both Gram-positive and Gram-negative bacteria, including notoriously resistant pathogens like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9]
These compounds often exert their antibacterial effects by targeting essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication, transcription, and repair.[4][7][10][11] This document provides detailed application notes on the antibacterial potential of these derivatives and standardized protocols for their synthesis and antimicrobial screening.
Data Presentation: Antibacterial Activity
The antibacterial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The data summarized below is collated from various studies and highlights the potential of these compounds against a range of bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,3-Diphenyl-Pyrazole Derivatives against Various Bacterial Strains
| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazone Derivatives | Acinetobacter baumannii | As low as 0.78 | [12] |
| Hydrazone Derivatives | Acinetobacter baumannii | As low as 4 | [9] |
| Aminoguanidine Derivatives | Staphylococcus aureus (MRSA) | 1 - 32 | [7] |
| Aminoguanidine Derivatives | Escherichia coli | 1 | [7] |
| General Derivatives | Staphylococcus aureus (MRSA) | As low as 1 | [8] |
| Triazole-Ester Derivatives | Staphylococcus aureus | 4 | [11] |
| Triazole-Ester Derivatives | Listeria monocytogenes | 2 | [11] |
| Triazole-Ester Derivatives | Escherichia coli | 4 | [11] |
| Triazole-Ester Derivatives | Salmonella gallinarum | 0.5 | [11] |
| Sulfamide Derivatives | Gram-positive & Gram-negative strains | 32 | [13] |
Experimental Workflows and Mechanisms
Visualizing the experimental process and the mechanism of action is crucial for understanding the research pipeline. The following diagrams illustrate the general workflow for antibacterial screening and the proposed mechanism of action for these pyrazole derivatives.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial characterization of novel pyrazole-derived compounds | Poster Board #450 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 9. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 11. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 4,4'-(4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note and Protocol: In Vitro Cytotoxicity Assessment of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1] The compound 1,3-diphenyl-1H-pyrazole-4-carboxylic acid belongs to this class and warrants investigation for its potential as a chemotherapeutic agent. A critical initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines.[1] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation.[2]
Principle of the MTT Assay
The MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenase enzymes present in living cells cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product.[2] The amount of this formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[3] A reduction in cell viability due to treatment with a cytotoxic compound like this compound will result in a decreased amount of formazan, indicating a lower absorbance reading.
Experimental Protocol
This protocol outlines the necessary steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is the concentration required to inhibit the growth of 50% of the cell population.
Materials and Reagents
-
Test Compound: this compound
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 (breast), MDA-MB-231 (breast), HepG2 (liver), A549 (lung)).[4][5]
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).[2]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.
-
Control Compounds: Doxorubicin or Cisplatin (positive control), DMSO (vehicle control).
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Multichannel pipette
-
Inverted microscope
-
Biological safety cabinet
-
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cancer cell lines until they reach approximately 80% confluency.
-
Trypsinize the cells, perform a cell count using a hemocytometer or automated cell counter, and assess viability (should be >95%).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired test concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also prepare dilutions for the positive control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include the following controls on each plate:
-
Untreated Control: Cells treated with fresh medium only.
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used for the dilutions.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Blank: Wells containing medium but no cells, to subtract background absorbance.
-
-
Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.
Day 4/5: MTT Assay and Data Acquisition
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[6]
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[2]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[2]
Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Cell Viability against the log of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve.
Data Presentation
The cytotoxic activity of this compound is summarized by its IC50 value. The table below presents representative data for pyrazole derivatives against various cancer cell lines.
Table 1: Representative Cytotoxicity Data (IC50 in µM) for Pyrazole Derivatives. (Note: These values are illustrative, based on published data for structurally similar pyrazole compounds, and may not reflect the exact activity of this compound).
| Compound | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | HCT116 (Colon) | Reference |
| Pyrazole Derivative A | 8.03 | 13.14 | - | - | [4] |
| Pyrazole Derivative B | 9.3 | - | 8.0 | - | [7] |
| Pyrazole Derivative C | 81.48 | - | - | - | [1] |
| Doxorubicin (Control) | ~0.5 - 4 | ~1 - 5 | ~0.1 - 1 | ~0.2 - 2 | General Knowledge |
Visualized Workflows and Pathways
Experimental Workflow
Caption: Workflow diagram for the MTT cytotoxicity assay.
Hypothetical Signaling Pathway
Many cytotoxic pyrazole derivatives induce cell death via apoptosis.[8][9] This process often involves the intrinsic (mitochondrial) pathway, regulated by the Bcl-2 family of proteins. A cytotoxic compound can disrupt the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and programmed cell death.[10]
Caption: Hypothetical intrinsic apoptosis pathway induced by a cytotoxic compound.
Conclusion
The MTT assay is a reliable and high-throughput method for the initial screening of the cytotoxic potential of novel compounds. This protocol provides a robust framework for researchers to evaluate the in vitro anticancer activity of this compound. The resulting IC50 values are essential for comparing its potency across different cell lines and against standard chemotherapeutic drugs, guiding further preclinical development. Subsequent studies may focus on elucidating the specific molecular mechanism of action, such as the induction of apoptosis as depicted.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 5. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 10. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Its inherent planarity, coupled with the tunable nature of its phenyl rings and carboxylic acid handle, allows for the development of potent and selective modulators of various biological targets. This document provides detailed application notes and experimental protocols for leveraging this scaffold in drug design, with a focus on its applications in oncology, inflammation, and infectious diseases.
Application Notes
The this compound core has been successfully employed to generate a diverse array of bioactive molecules. The key to its utility lies in the strategic modification of its core structure to achieve desired pharmacological profiles.
-
Anticancer Applications: Derivatives of this scaffold have shown significant potential as anticancer agents by targeting key regulators of the cell cycle and signaling pathways. For instance, aniline-containing derivatives have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a crucial enzyme in cell cycle progression.[1] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, pyrazole-based compounds have been explored as inhibitors of Aurora kinases, which are essential for mitotic progression.[1]
-
Anti-inflammatory Activity: The scaffold has been instrumental in the development of novel anti-inflammatory agents. A notable example is the design of selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in the production of the pro-inflammatory mediator prostaglandin E2.[2] By selectively inhibiting mPGES-1 over cyclooxygenase (COX) enzymes, these compounds offer the potential for reduced gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2]
-
Antimicrobial Properties: The structural versatility of the 1,3-diphenyl-1H-pyrazole scaffold has been exploited to develop potent antimicrobial agents. Aminoguanidine-derived 1,3-diphenyl pyrazoles have demonstrated significant activity against a range of bacterial strains, including multidrug-resistant isolates.[3] These compounds have shown promise in combating challenging pathogens like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives based on the this compound scaffold.
Table 1: Anticancer Activity of 1,3-Diphenyl-1H-pyrazole Derivatives
| Compound Class | Target | Cell Line | IC50 | Reference |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives | CDK2 | - | 0.98 ± 0.06 µM | [1] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives | MCF-7 | Breast Cancer | 1.88 ± 0.11 µM | [1] |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives | B16-F10 | Melanoma | 2.12 ± 0.15 µM | [1] |
| Pyrazole linked benzimidazole derivative | Aurora A/B kinase | U937, K562, HT29, A549, LoVo | - | [1] |
Table 2: Anti-inflammatory Activity of 1,3-Diphenyl-1H-pyrazole Derivatives
| Compound Class | Target | IC50 | Selectivity over COX-1/2 | Reference |
| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones | Human mPGES-1 | ~36 nM | High | [2] |
| Benzylidenebarbituric acid derivatives | Human mPGES-1 | 622 nM | - | [2] |
Table 3: Antimicrobial Activity of 1,3-Diphenyl-1H-pyrazole Derivatives
| Compound Class | Bacterial Strain | MIC Range | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Various strains | 1–8 µg/mL | [3] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 µg/mL | [3] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Multidrug-resistant S. aureus | 1–32 µg/mL | [3] |
| 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives | Acinetobacter baumannii | as low as 4 µg/mL | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol describes a common method for the synthesis of the key intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which serves as a starting point for further derivatization.
Materials:
-
1-Phenyl-2-(1-phenylethylidene)hydrazine
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Ice-cold water
-
Ethanol
Procedure:
-
Dissolve 1-phenyl-2-(1-phenylethylidene)hydrazine in a cold mixture of DMF and POCl3.
-
Stir the reaction mixture at 50-60°C for 5 hours.
-
Pour the resulting mixture into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium hydroxide.
-
Filter the solid precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[5]
Protocol 2: Synthesis of this compound
This protocol outlines the oxidation of the aldehyde to the corresponding carboxylic acid.
Materials:
-
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde
-
Acetone
-
Sodium chlorite (NaClO2)
-
Sulfamic acid (NH2SO3H)
-
Ethyl acetate
-
Sodium chloride solution
Procedure:
-
Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol) in acetone.
-
Add the acetone solution to a mixture of NaClO2 (20 mmol) and NH2SO3H (20 mmol).
-
Pour the mixture into ice-cold water and stir for 2 hours, then at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove acetone.
-
Dissolve the residue in ethyl acetate.
-
Wash the ethyl acetate layer successively with water and saturated sodium chloride solution.
-
Dry the organic layer and concentrate to give the this compound.[5]
Protocol 3: In Vitro CDK2 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 (substrate)
-
ATP, [γ-32P]ATP
-
Test compounds
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, CDK2/Cyclin E, and Histone H1.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding a mixture of ATP and [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a 96-well filter plate and wash to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity of the phosphorylated Histone H1 using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: Inhibition of CDK2 by 1,3-diphenyl-1H-pyrazole derivatives disrupts cell cycle progression.
Caption: General synthetic workflow for this compound derivatives.
Caption: Logical relationship of the scaffold's properties to its diverse therapeutic applications.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Derivatization of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the derivatization of the carboxylic acid group of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid. This pyrazole derivative is a valuable scaffold in medicinal chemistry and drug discovery, and its modification can lead to the development of novel therapeutic agents. These notes are intended for researchers, scientists, and drug development professionals.
Application Notes
The this compound core is a privileged structure in drug design. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for therapeutic development. The primary derivatization strategies for the carboxylic acid group involve the formation of amides and esters, which can significantly modulate the compound's physicochemical properties and biological activity.
Key Applications of Derivatives:
-
Anticancer Agents: Carboxamide derivatives of this pyrazole scaffold have shown promising results as anticancer agents. For instance, N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives have been evaluated for their antiproliferative activity and have exhibited inhibitory effects on kinases such as Aurora-A kinase.
-
Anti-inflammatory Agents: Pyrazole derivatives are known to possess anti-inflammatory properties. Modification of the carboxylic acid group can lead to new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and reduced side effects.
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is a key component in several antimicrobial and antifungal drugs. Derivatization of the carboxylic acid can enhance the compound's ability to inhibit the growth of various pathogens.
-
Carbonic Anhydrase Inhibitors: Amide derivatives of pyrazole carboxylic acids have been synthesized and investigated as potent inhibitors of carbonic anhydrase isoenzymes, which are implicated in various diseases, including glaucoma.
The derivatization of the carboxylic acid allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Data Summary
The following table summarizes the reported yields for representative amide derivatives of this compound. Yields for ester derivatives are estimated based on typical Fischer esterification reactions.
| Derivative Name | Molecular Formula | Derivative Type | Reported/Estimated Yield (%) | Melting Point (°C) |
| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | C₂₆H₁₈N₆O | Amide | 66%[1] | 175-176[1] |
| N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | C₂₆H₁₇FN₆O | Amide | 64%[1] | 179-181[1] |
| N-(1-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | C₂₆H₁₇ClN₆O | Amide | 62%[1] | 182-184[1] |
| N-(4-cyano-1-(p-tolyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | C₂₇H₂₀N₆O | Amide | 63%[1] | 183-185[1] |
| N-(4-cyano-1-(4-nitrophenyl)-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide | C₂₆H₁₇N₇O₃ | Amide | 67%[1] | 181-183[1] |
| Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate | C₁₈H₁₆N₂O₂ | Ester | 80-90% (Estimated) | Not reported |
| Methyl 1,3-diphenyl-1H-pyrazole-4-carboxylate | C₁₇H₁₄N₂O₂ | Ester | 80-90% (Estimated) | Not reported |
Experimental Protocols
Detailed methodologies for the key derivatization reactions of this compound are provided below.
Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbonyl chloride (Acid Chloride Formation)
This protocol describes the conversion of the carboxylic acid to its corresponding acid chloride, which is a key intermediate for the synthesis of amide and ester derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add thionyl chloride (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Protocol 2: Amide Synthesis via Acid Chloride
This protocol details the synthesis of amide derivatives from the prepared acid chloride.
Materials:
-
1,3-diphenyl-1H-pyrazole-4-carbonyl chloride
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride in anhydrous DCM or THF.
-
To this solution, add the desired amine (1.0-1.2 eq) and a base such as triethylamine (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1N HCl solution, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
Protocol 3: Ester Synthesis (Fischer Esterification)
This protocol outlines the synthesis of ester derivatives using the Fischer esterification method.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, methanol) - used in excess as the solvent
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., ethanol or methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-24 hours. The reaction can be monitored by TLC.
-
After cooling to room temperature, remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformations and a general experimental workflow.
References
HPLC method for purity analysis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
An HPLC (High-Performance Liquid Chromatography) method for the purity analysis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid is crucial for quality control in research and drug development. This document provides a detailed application note and protocol for this purpose. The method is based on reversed-phase chromatography, which is suitable for separating aromatic carboxylic acids.
Application Note
Introduction
This compound is a heterocyclic compound with a pyrazole core, a structure of interest in medicinal chemistry due to the diverse biological activities of pyrazole derivatives.[1][2] Accurate determination of its purity is essential to ensure the quality and reliability of research data and for its potential use in pharmaceutical development. This application note describes a simple, specific, and reliable isocratic reversed-phase HPLC method for the quantitative determination of the purity of this compound.
Principle
The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer with a pH modifier (formic acid). The separation is based on the differential partitioning of the analyte and its potential impurities between the nonpolar stationary phase and the polar mobile phase. The carboxylic acid group's ionization is suppressed by the acidic mobile phase, leading to better retention and improved peak shape.[3][4] Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, which is expected due to the conjugated aromatic system.[5][6]
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Experimental Protocols
1. Equipment and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV detector.
-
Chromatographic data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile.
-
HPLC grade water.
-
Formic acid (analytical grade).
-
This compound reference standard and test sample.
2. Preparation of Solutions
-
Mobile Phase (Acetonitrile : 0.1% Formic Acid in Water, 60:40 v/v):
-
Prepare 0.1% formic acid in water by adding 1 mL of formic acid to 1000 mL of HPLC grade water and mix well.
-
Mix 600 mL of acetonitrile with 400 mL of 0.1% formic acid in water.
-
Degas the mobile phase before use.
-
-
Diluent:
-
Use the mobile phase as the diluent.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate to dissolve.
-
Allow the solution to cool to room temperature and then dilute to volume with the diluent.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh about 10 mg of the this compound test sample into a 100 mL volumetric flask.
-
Follow the same procedure as for the standard solution preparation.
-
3. Chromatographic Procedure
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interference from the solvent.
-
Inject the standard solution five times and the sample solution twice.
-
Record the chromatograms and process the data.
4. System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following parameters should be monitored.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for 5 injections) |
| % RSD of Retention Time | ≤ 1.0% (for 5 injections) |
5. Purity Calculation
The purity of the sample is calculated as a percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Protocol
A comprehensive validation of the analytical method should be performed to demonstrate its suitability for the intended purpose. The validation should include the following parameters:
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram and by performing forced degradation studies.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be prepared and injected. The linearity is evaluated by plotting the peak area against the concentration and determining the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same batch on the same day. The % RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days, by two different analysts, or on two different instruments. The % RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
-
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should be checked under each varied condition.
Data Presentation
Table 1: System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 4.52 | 1254321 | 1.1 | 5600 |
| 2 | 4.51 | 1256789 | 1.1 | 5650 |
| 3 | 4.53 | 1251234 | 1.2 | 5580 |
| 4 | 4.52 | 1258901 | 1.1 | 5620 |
| 5 | 4.51 | 1255432 | 1.1 | 5630 |
| Mean | 4.52 | 1255335 | 1.12 | 5616 |
| % RSD | 0.18% | 0.22% | - | - |
Table 2: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Specificity | No interference at analyte RT | No interference |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (% RSD) | 0.5% | ≤ 2.0% |
| Intermediate Precision (% RSD) | 0.8% | ≤ 2.0% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
| Robustness | System suitability criteria met | System suitability criteria met |
Visualizations
Caption: Workflow for HPLC purity analysis.
Caption: Relationship of HPLC method validation parameters.
References
Application Notes and Protocols for Developing Kinase Inhibitors from 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of kinase inhibitors derived from the versatile 1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold. This document outlines the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of this class of compounds, which has shown promise in targeting a range of protein kinases implicated in various diseases.
Introduction
The this compound core structure is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its rigid framework allows for the precise orientation of substituents to interact with the ATP-binding site of kinases. Modifications at various positions of the pyrazole and phenyl rings can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties. Several derivatives of this scaffold have been investigated as inhibitors of key kinases involved in cancer and inflammation, such as Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and Fms-like tyrosine kinase 3 (FLT3).[3][4][5]
Data Presentation: Kinase Inhibitory Activity
The following tables summarize the quantitative data for various kinase inhibitors derived from pyrazole-based scaffolds, providing a comparative view of their potency.
Table 1: Inhibitory Activity of Pyrazole Derivatives against various Kinases
| Compound ID | Target Kinase | IC50 / Ki (nM) | Reference Cell Line / Assay |
| FN-1501 | FLT3 | 8 | MV4-11 cells |
| CDK2 | - | - | |
| CDK4 | - | - | |
| CDK6 | - | - | |
| Compound 8t | FLT3 | 0.089 | Enzymatic Assay |
| CDK2 | 0.719 | Enzymatic Assay | |
| CDK4 | 0.770 | Enzymatic Assay | |
| Compound 15 | CDK2 | 5 (Ki) | Enzymatic Assay |
| CDK1 | >1000 (Ki) | Enzymatic Assay | |
| CDK5 | 3 (Ki) | Enzymatic Assay | |
| CDK9 | 200 (Ki) | Enzymatic Assay | |
| Compound 3f | JAK1 | 3.4 | Enzymatic Assay |
| JAK2 | 2.2 | Enzymatic Assay | |
| JAK3 | 3.5 | Enzymatic Assay | |
| Compound 11b | JAK1 | - | HEL cells (IC50: 350 nM) |
| JAK2 | - | K562 cells (IC50: 370 nM) |
Note: IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Ki values represent the inhibition constant.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the core scaffold.[6]
Materials:
-
Substituted acetophenone
-
Phenylhydrazine hydrochloride
-
Sodium acetate
-
Anhydrous ethanol
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Sodium chlorite (NaClO2)
-
Sulfamic acid (NH2SO3H)
-
Acetone
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution
Procedure:
-
Synthesis of Hydrazone (Intermediate 1):
-
Dissolve para-substituted acetophenone (20 mmol), phenylhydrazine hydrochloride (20 mmol), and sodium acetate (40 mmol) in anhydrous ethanol.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
The resulting hydrazone can be isolated by filtration or used directly in the next step.
-
-
Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde (Intermediate 2):
-
Dissolve the hydrazone from the previous step in a cold mixture of DMF (20 mL) and POCl3 (16 mL).
-
Stir the reaction mixture at 50-60°C for 5 hours.
-
Pour the resulting mixture into ice-cold water and neutralize with a saturated solution of sodium hydroxide.
-
Filter the solid precipitate, wash with water, dry, and recrystallize from ethanol to obtain the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
-
-
Oxidation to Carboxylic Acid (Final Product):
-
Dissolve the pyrazole-4-carbaldehyde (7 mmol) in acetone.
-
Add this solution to a mixture of NaClO2 (20 mmol) and NH2SO3H (20 mmol) in water.
-
Stir the mixture in an ice bath for 2 hours, then at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove acetone.
-
Dissolve the residue in ethyl acetate and wash successively with water, 0.2 M HCl, water, 2 M NaOH, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Protocol 2: General Kinase Inhibition Assay (Hot-Spot℠ Kinase Assay)
This protocol provides a generalized procedure for evaluating the inhibitory activity of the synthesized compounds against a panel of kinases.[3]
Materials:
-
Synthesized pyrazole compounds
-
Kinase of interest (e.g., FLT3, CDK2, JAK2)
-
ATP
-
Substrate peptide
-
Assay buffer
-
³³P-ATP
-
Filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation:
-
Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM).
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, the substrate peptide, and the assay buffer.
-
Add the serially diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a mixture of ATP and ³³P-ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated ³³P-ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Protocol 3: Cell-Based Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines.[4]
Materials:
-
Cancer cell line (e.g., MV4-11 for FLT3 inhibitors, A2780 for CDK2 inhibitors)
-
Cell culture medium (e.g., IMDM or RPMI-1640) with fetal bovine serum (FBS)
-
Synthesized pyrazole compounds
-
Cell proliferation reagent (e.g., CellTiter-Glo® or MTT)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line under standard conditions.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serially diluted concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Workflow for developing kinase inhibitors.
Caption: Inhibition of the JAK-STAT pathway.
Caption: Inhibition of CDK-mediated cell cycle.
References
- 1. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Vilsmeier-Haack Reaction for Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Vilsmeier-Haack reaction for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction in the context of pyrazole synthesis? The Vilsmeier-Haack reaction is a chemical method used to introduce a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as pyrazole.[1][2] The reaction utilizes a "Vilsmeier reagent," which is an electrophilic chloroiminium salt, to formylate the pyrazole ring, typically at the C4 position.[1] This process is valuable for creating pyrazole-4-carbaldehydes, which are important precursors in the synthesis of various pharmaceutical and agrochemical compounds.[3]
Q2: How is the Vilsmeier reagent prepared, and what are the key safety precautions? The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to an ice-cold solution of N,N-dimethylformamide (DMF).[1]
Safety Precautions:
-
Corrosive and Reactive Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive.[1]
-
Exothermic Reaction: The formation of the reagent is exothermic. It is critical to maintain low temperatures (0-10 °C) using an ice bath during preparation to prevent overheating and decomposition.[1][4]
-
Ventilation: The entire procedure must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[1]
-
Quenching: The reaction work-up often involves quenching with ice or a basic solution. This should be done slowly and carefully to control the exothermic release of heat.[1]
Q3: Why is the formylation of some pyrazole derivatives challenging? The reactivity of the pyrazole ring towards electrophilic substitution is highly dependent on the substituents present. Pyrazoles with electron-withdrawing groups (EWGs) are deactivated, making them less nucleophilic and thus less reactive towards the Vilsmeier reagent.[4][5] Successful formylation of such deactivated pyrazoles often requires harsher reaction conditions, such as higher temperatures and a significant excess of the Vilsmeier reagent.[4][5]
Q4: How can I monitor the progress of the reaction? The reaction progress should be monitored using Thin Layer Chromatography (TLC).[1] To do this, a small aliquot of the reaction mixture is carefully withdrawn, quenched (e.g., with a small amount of ice water or a basic solution), and extracted with an appropriate organic solvent. The resulting organic layer is then spotted on a TLC plate to check for the consumption of the starting material.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the Vilsmeier-Haack formylation of pyrazoles.
Problem 1: Low or No Yield of Formylated Pyrazole
Possible Causes & Solutions
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.[1]
-
Reagent Quality: Use fresh, high-purity POCl₃ and DMF. Older reagents may be degraded.
-
Insufficient Reagent: For less reactive or deactivated pyrazoles (e.g., those with chloro-substituents), a larger excess of the Vilsmeier reagent is often necessary.[4][5] Increasing the equivalents of both DMF and POCl₃ can significantly improve yield.[4][6]
-
Low Reaction Temperature: While reagent preparation requires low temperatures, the formylation step may need heating, especially for deactivated substrates. Temperatures can range from room temperature to 120 °C.[4][5][6]
-
Insufficient Reaction Time: Monitor the reaction by TLC until the starting material is fully consumed, which can take several hours.[1][6]
Optimization Data: Effect of Stoichiometry and Temperature The following table, adapted from a study on 5-chloro-1,3-disubstituted pyrazoles, demonstrates how adjusting reagent ratios and temperature can dramatically impact yield.[4]
| Entry | Substrate:DMF:POCl₃ Ratio | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2 : 2 | 70 | 2 | 0 |
| 2 | 1 : 2 : 2 | 120 | 2 | 32 |
| 3 | 1 : 5 : 2 | 120 | 2 | 55 |
| 4 | 1 : 6 : 4 | 120 | 1 | 67 |
Problem 2: Formation of a Dark, Tarry Residue
Possible Causes & Solutions
-
Reaction Overheating: The reaction is exothermic. Uncontrolled temperature, especially during reagent preparation or substrate addition, can lead to polymerization and decomposition. Maintain strict temperature control with an ice bath.[1]
-
Impurities: Impurities in starting materials or solvents can catalyze side reactions. Ensure all reagents and solvents are of high purity.[1]
Problem 3: Formation of Multiple Products or Side Reactions
Possible Causes & Solutions
-
Sub-optimal Stoichiometry: Using a large excess of the Vilsmeier reagent may lead to side products. Optimize the stoichiometry for your specific substrate.[1]
-
High Temperature: While heat may be required, excessively high temperatures can reduce selectivity. Gradually increase the temperature and monitor by TLC to find the optimal balance.[1]
-
Substrate Reactivity: Highly activated pyrazoles may undergo multiple formylations or other side reactions. Careful control of conditions is crucial.
Problem 4: Difficulty in Product Isolation During Work-Up
Possible Causes & Solutions
-
Product is Water-Soluble: If the formylated pyrazole has some water solubility, extraction yields will be low. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility.
-
Emulsion Formation: Emulsions can form during aqueous work-up, making phase separation difficult. Try adding brine or filtering the mixture through Celite to break the emulsion.
-
Product Decomposition: The formylated product may be sensitive to the pH of the work-up conditions. Ensure the quenching and neutralization steps are performed carefully and at low temperatures.[1]
Experimental Protocols & Methodologies
General Protocol for Vilsmeier-Haack Formylation of Pyrazole
This protocol is a generalized procedure and may require optimization for specific substrates.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (4-10 equivalents).[3][6]
-
Cool the flask in an ice-salt bath to 0-5 °C.[1]
-
Slowly add phosphorus oxychloride (POCl₃) (2-4 equivalents) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[1][3]
-
Stir the resulting mixture at 0-5 °C for 30-60 minutes until a viscous, white chloroiminium salt (the Vilsmeier reagent) is formed.[1][3]
2. Formylation Reaction:
-
Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another inert solvent like dichloromethane (DCM).[1]
-
Add the solution of the pyrazole dropwise to the prepared Vilsmeier reagent at 0-5 °C.[1]
-
After the addition is complete, allow the reaction to stir. Depending on the substrate's reactivity, either let it warm to room temperature or heat it to an optimized temperature (e.g., 70-120 °C).[3][4][6]
-
Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-24 hours).[1][3]
3. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.[1]
-
Basify the aqueous solution to a pH > 9 with a suitable base (e.g., Na₂CO₃, NaOH solution) while keeping the mixture cool in an ice bath.[3]
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure formylated pyrazole.[1]
Alternative Methods: Microwave and Ultrasound-Assisted Synthesis
Recent studies have shown that microwave irradiation and sonication can significantly reduce reaction times and improve yields.[7]
Comparison of Methods for 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde Synthesis [7]
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 60 | 5 hours | 60 |
| Ultrasound-Assisted | 60 | 60 minutes | 81 |
| Microwave-Assisted | 60 | 10 minutes | 85 |
This data highlights the potential for non-conventional energy sources to enhance reaction efficiency.[7]
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the standard workflow for the Vilsmeier-Haack pyrazole synthesis.
Caption: Standard workflow for Vilsmeier-Haack pyrazole synthesis.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: Decision tree for troubleshooting common reaction issues.
Simplified Reaction Mechanism
This diagram illustrates the key steps in the formylation of a pyrazole ring.
Caption: Key mechanistic steps of pyrazole formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. degres.eu [degres.eu]
common side reactions in the synthesis of 1,3-diphenyl-1H-pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diphenyl-1H-pyrazoles. The following information addresses common side reactions and other issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to offer solutions to specific problems that may arise during the synthesis, purification, and analysis of 1,3-diphenyl-1H-pyrazoles.
Q1: My reaction is yielding a mixture of products that are difficult to separate. What is the likely side reaction?
A1: The most common side reaction in the synthesis of 1,3-diphenyl-1H-pyrazoles, particularly when using unsymmetrical starting materials, is the formation of regioisomers. For the synthesis of 1,3-diphenyl-1H-pyrazole from phenylhydrazine and a symmetric precursor like 1,3-diphenyl-1,3-propanedione, this is not an issue. However, if substituted phenylhydrazine or an unsymmetrical diketone were used, the two nitrogen atoms of the hydrazine could attack the two different carbonyl groups of the diketone, leading to a mixture of the 1,3- and 1,5-disubstituted pyrazole regioisomers.
Troubleshooting Workflow for Regioisomer Formation:
Technical Support Center: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently cited method is a multi-step synthesis commencing with the reaction of a substituted acetophenone and phenylhydrazine to form a hydrazone. This intermediate then undergoes a Vilsmeier-Haack reaction for cyclization and formylation, followed by oxidation of the resulting 4-formyl pyrazole to the desired carboxylic acid.[1][2][3][4]
Q2: Are there alternative synthetic routes to this compound?
A2: Yes, other general methods for pyrazole synthesis exist, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions.[5][6] However, for this specific substituted pyrazole, the Vilsmeier-Haack approach is well-documented and generally provides good regioselectivity.[5]
Q3: What are the critical reaction parameters that can influence the yield?
A3: Key parameters that can significantly impact the yield include reaction temperature, the choice of solvent, and the specific catalyst used.[7] For instance, in some pyrazole syntheses, increasing the reaction temperature to around 60°C has been shown to improve yields, while higher temperatures can lead to decreased yields.[7] The purity of reagents and starting materials is also crucial.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of solvents like ethyl acetate and hexane.[1] The crude product can also be purified by dissolving it in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the carboxylic acid by acidification.
Troubleshooting Guide for Low Yield
Low yield is a common issue in multi-step organic synthesis. The following guide addresses specific problems that may be encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low yield of hydrazone intermediate | Incomplete reaction between acetophenone and phenylhydrazine. | - Ensure the reaction is carried out under anhydrous conditions. - A catalytic amount of acid (e.g., acetic acid) can be used to promote the reaction. - Increase the reaction time or gently heat the mixture if the reaction is sluggish at room temperature. |
| Decomposition of phenylhydrazine. | - Use freshly opened or purified phenylhydrazine. Phenylhydrazine can oxidize and darken on storage. | |
| Low yield of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde after Vilsmeier-Haack reaction | The Vilsmeier reagent (POCl₃/DMF) was not properly prepared or decomposed. | - The Vilsmeier reagent should be prepared fresh by adding POCl₃ to ice-cold DMF with stirring. - Ensure the reaction is carried out under anhydrous conditions as the reagent is moisture-sensitive. |
| Incorrect reaction temperature. | - The Vilsmeier-Haack reaction is typically exothermic. Maintain the recommended temperature range (e.g., 50-60°C) to avoid side reactions.[1] | |
| Incomplete cyclization. | - Ensure a sufficient excess of the Vilsmeier reagent is used. - Increase the reaction time to allow for complete conversion. | |
| Low yield of this compound after oxidation | Incomplete oxidation of the aldehyde. | - Ensure the oxidizing agent (e.g., NaClO₂) is used in sufficient molar excess. - Monitor the reaction by TLC to confirm the disappearance of the starting aldehyde. |
| Degradation of the product under harsh oxidation conditions. | - Maintain the recommended reaction temperature. Overheating can lead to decomposition. - Choose a milder oxidizing agent if significant degradation is observed. | |
| Product is difficult to isolate or purify | Presence of persistent impurities. | - If recrystallization is ineffective, consider column chromatography for purification. - Acid-base extraction can be an effective method to separate the carboxylic acid product from neutral impurities. |
| Formation of regioisomers. | - Although the Vilsmeier-Haack reaction is generally regioselective for this type of synthesis, the formation of other isomers is possible.[5] Characterize the product thoroughly (e.g., by NMR) to confirm its structure. If isomers are present, they may require separation by chromatography. |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, based on literature procedures.[1]
Step 1: Synthesis of 1-phenyl-2-(1-phenylethylidene)hydrazine (Hydrazone Intermediate)
-
To a solution of acetophenone (20 mmol) in anhydrous ethanol, add phenylhydrazine hydrochloride (20 mmol) and sodium acetate (40 mmol).
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the product can be isolated by filtration and washed with cold ethanol.
Step 2: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 16 mL) to dimethylformamide (DMF, 20 mL) with stirring to prepare the Vilsmeier reagent.
-
Add the hydrazone from Step 1 to the cold Vilsmeier reagent.
-
Stir the reaction mixture at 50-60°C for 5 hours.[1]
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Neutralize the solution with a saturated sodium hydroxide solution, which will cause the product to precipitate.
-
Filter the solid, wash with water, and dry. The crude product can be recrystallized from ethanol.
Step 3: Synthesis of this compound
-
Dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (7 mmol) in acetone.
-
Prepare a solution of sodium chlorite (NaClO₂, 20 mmol) and sulfamic acid (NH₂SO₃H, 20 mmol) in water.
-
Add the acetone solution of the aldehyde to the aqueous solution of the oxidizing agents.
-
Stir the mixture, initially in an ice bath for 2 hours, and then at room temperature for another 2 hours.[1]
-
After the reaction is complete, remove the acetone under reduced pressure.
-
Dissolve the remaining residue in ethyl acetate and wash successively with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
The final product can be purified by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. rsc.org [rsc.org]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Pyrazole Carboxylic Acid Solubility for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges with pyrazole carboxylic acids in biological assays.
Troubleshooting Guide
Researchers often encounter poor aqueous solubility with pyrazole carboxylic acid derivatives, hindering accurate assessment in biological assays. This guide provides a systematic approach to addressing these challenges.
Quantitative Data Summary on Solubility Enhancement
The following table summarizes various techniques and their impact on the solubility of poorly soluble compounds, providing a comparative overview of potential improvements.
| Solubilization Method | Solvent System/Carrier | Fold Increase in Solubility (Approx.) | Key Considerations |
| pH Adjustment | Aqueous buffer | 2 - 100+ | Dependent on the compound's pKa; potential for precipitation at different pH values.[][2][3] |
| Co-solvents | DMSO, Ethanol, PEG 400 | 2 - 50 | May affect enzyme activity or cell viability at higher concentrations.[][4] |
| Cyclodextrin Complexation | HP-β-CD, β-CD | 5 - 200 | Stoichiometry of the complex is crucial; can be a cost-effective method.[5][6][7][8] |
| Solid Dispersion | PVP, PEG 6000 | 10 - 120 | Can improve dissolution rates significantly by creating amorphous forms.[9][10][11][12] |
| Particle Size Reduction | Micronization, Nanosuspension | 2 - 10 | Increases surface area for dissolution; requires specialized equipment.[13][14] |
Experimental Protocols
Detailed methodologies for key solubilization experiments are provided below.
pH Adjustment Protocol
This method is often the first and simplest approach for ionizable compounds like carboxylic acids.
Objective: To determine the optimal pH for solubilizing the pyrazole carboxylic acid by converting it to its more soluble salt form.
Materials:
-
Pyrazole carboxylic acid compound
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Phosphate Buffered Saline (PBS) or other relevant assay buffer
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a stock solution of the pyrazole carboxylic acid in a minimal amount of a suitable organic solvent (e.g., DMSO).
-
Add the desired final volume of the aqueous assay buffer to a beaker with a stir bar.
-
Slowly add the compound's stock solution to the stirring buffer.
-
If precipitation occurs, begin to slowly add 0.1 M NaOH dropwise while monitoring the pH.
-
Continue adding NaOH until the compound fully dissolves. Record the pH.
-
If the resulting pH is too high for the biological assay, carefully back-titrate with 0.1 M HCl to the highest tolerable pH where the compound remains in solution.
-
For the final experiment, prepare the buffer at the predetermined optimal pH before adding the compound.
Co-solvent System Protocol
Co-solvents are used to increase the solubility of hydrophobic compounds in aqueous solutions.
Objective: To identify a suitable co-solvent and its maximum tolerable concentration for the biological assay that effectively solubilizes the pyrazole carboxylic acid.
Materials:
-
Pyrazole carboxylic acid compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Assay buffer
Procedure:
-
Prepare high-concentration stock solutions of the pyrazole carboxylic acid in 100% DMSO, 100% Ethanol, and 100% PEG 400.
-
In separate tubes, add the assay buffer.
-
Create a dilution series of the stock solution into the assay buffer, ensuring the final co-solvent concentration does not exceed levels that affect the assay's integrity (typically starting from <1% and titrating up).
-
Visually inspect for precipitation after each addition and gentle mixing.
-
Determine the highest concentration of the compound that remains in solution for each co-solvent system.
-
Run a vehicle control in the biological assay to ensure the chosen co-solvent concentration does not interfere with the results.
Cyclodextrin Inclusion Complex Protocol
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their aqueous solubility.[6][7][15][8][16]
Objective: To prepare a pyrazole carboxylic acid-cyclodextrin inclusion complex to enhance its solubility.
Materials:
-
Pyrazole carboxylic acid compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Lyophilizer (optional)
Procedure:
-
Determine the molar ratio of the pyrazole carboxylic acid to the cyclodextrin to be tested (commonly 1:1 or 1:2).
-
Dissolve the cyclodextrin in deionized water with stirring. Gentle heating may be required.
-
Dissolve the pyrazole carboxylic acid in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the drug solution to the cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture for 24-48 hours at room temperature.
-
The resulting solution containing the inclusion complex can be used directly, or the complex can be isolated by lyophilization (freeze-drying) to obtain a powder.
-
Reconstitute the lyophilized powder in the assay buffer to the desired concentration.
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: A workflow for systematically improving pyrazole carboxylic acid solubility.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate solubilization method.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for a novel pyrazole carboxylic acid?
A1: For initial stock solutions, DMSO is a common starting point due to its strong solubilizing power for a wide range of organic molecules.[] However, for direct use in aqueous biological assays, first attempt to dissolve the compound in a buffer at a slightly basic pH (e.g., pH 7.4-8.0) to facilitate the formation of the more soluble carboxylate salt.[][3]
Q2: My compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out." To mitigate this, you can try several approaches:
-
Lower the stock concentration: A more dilute stock solution may prevent precipitation upon dilution.
-
Slow addition with vigorous mixing: Add the stock solution dropwise to the rapidly stirring buffer.
-
Use a co-solvent in the final solution: Ensure the final concentration of DMSO or another co-solvent in the assay buffer is sufficient to maintain solubility, while not affecting the biological system.[4]
-
pH adjustment of the buffer: As mentioned previously, increasing the pH of the assay buffer can help keep the carboxylic acid in its deprotonated, more soluble form.[][3]
Q3: Can the solubilizing agents themselves affect my biological assay?
A3: Yes, this is a critical consideration. High concentrations of co-solvents like DMSO can be toxic to cells or inhibit enzyme activity.[17][18][19] Surfactants can denature proteins.[19] Cyclodextrins are generally considered biocompatible but can sometimes interact with cell membranes.[15] It is essential to run proper vehicle controls in your assay, containing the same concentration of the solubilizing agent as your test samples, to account for any background effects.[17][20][21]
Q4: When should I consider more advanced techniques like solid dispersions?
A4: Advanced techniques like solid dispersions are typically considered when simpler methods such as pH adjustment, co-solvents, and cyclodextrin complexation fail to achieve the desired solubility, or if a solid dosage form is being developed for in vivo studies.[9][10][11][22] These methods can significantly enhance dissolution rates but require more specialized formulation development.[12]
Q5: How do I know if I have formed a true cyclodextrin inclusion complex?
A5: The formation of an inclusion complex can be confirmed using various analytical techniques. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray diffractometry can provide evidence of the guest molecule's inclusion within the cyclodextrin cavity.[6][7] For routine screening, a significant increase in aqueous solubility after following the complexation protocol is a strong indicator.
References
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. japer.in [japer.in]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oatext.com [oatext.com]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
challenges in the purification of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: Key properties of the compound are summarized in the table below. These values are essential for characterization and assessment of purity.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1] |
| Molecular Weight | ~264.28 g/mol | [1][2] |
| Appearance | Typically a solid | [3] |
| CAS Number | 77169-12-1 | [1] |
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Impurities largely depend on the synthetic route. A common method involves the Vilsmeier-Haack formylation of a phenylhydrazone followed by oxidation.[4] Potential impurities include:
-
Unreacted Starting Materials: Such as the precursor acetophenone and phenylhydrazine.
-
Aldehyde Intermediate: 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde is the direct precursor before the final oxidation step. Its presence indicates an incomplete oxidation reaction.[4] The melting point of this intermediate is reported to be in the range of 142-146 °C.[3]
-
Side-Products: Isomeric pyrazoles can form depending on the reaction conditions and the nature of the starting materials.[5][6][7]
Q3: What are the recommended primary purification methods for this compound?
A3: The most common and effective purification techniques are:
-
Recrystallization: An effective method for removing small amounts of impurities, provided a suitable solvent is found. Ethanol, or a mixture of ethanol and water, is often a good starting point.[8][9]
-
Column Chromatography: Useful for separating the target compound from significant amounts of impurities, especially those with different polarities. However, special considerations are needed due to the carboxylic acid group.[10][11]
-
Acid-Base Extraction: This classical technique can be used to separate the acidic product from neutral or basic impurities by exploiting its solubility in aqueous base.
Troubleshooting Purification Challenges
This guide addresses specific issues that may arise during the purification process.
Q4: My TLC plate shows significant streaking or smearing of the product spot. Why is this happening and how can I fix it?
A4: Streaking is a common issue when analyzing carboxylic acids on silica gel TLC plates. The acidic nature of your compound leads to a dynamic equilibrium between its protonated (less polar) and deprotonated (more polar) forms on the silica surface, causing the spot to smear.
-
Solution: To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent (e.g., ethyl acetate/hexane mixture).[11] This acidic environment suppresses the deprotonation of your carboxylic acid, forcing it to remain in its protonated state and resulting in a more compact, well-defined spot.[11]
Q5: I am attempting to purify my compound by column chromatography, but I am getting poor separation and broad peaks. What eluent system should I use?
A5: This is a direct consequence of the same issue causing TLC streaking. The interaction of the carboxylic acid with the silica gel disrupts clean elution.
-
Solution: Similar to the TLC solution, acidify your mobile phase. Using an eluent system like Hexane/Ethyl Acetate with 0.5% acetic acid is highly recommended. The acetic acid ensures the product remains protonated and interacts less strongly and more consistently with the silica, leading to sharper peaks and better separation.[11]
| Problem | Potential Cause | Recommended Eluent System (Example) |
| Poor Separation | Interaction of carboxylate with silica | Hexane / Ethyl Acetate / Acetic Acid (e.g., 70:30:0.5 v/v/v) |
| Product Stuck on Column | High polarity of deprotonated form | Increase polarity of eluent while maintaining acidification (e.g., 50:50:0.5 v/v/v) |
Q6: My recrystallization attempt failed. The compound either "oiled out" or did not crystallize upon cooling. What should I do?
A6: This typically indicates that the solvent is too good (product remains dissolved) or too poor (product crashes out as an oil). The presence of significant impurities can also inhibit crystal formation.
-
Troubleshooting Steps:
-
If Oiling Out: This happens when the solution becomes supersaturated while the temperature is still above the melting point of the solute in that solvent. Try adding a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it just becomes turbid, then add a drop of the "good" solvent to clarify and allow it to cool slowly.
-
If No Crystals Form: The solution may not be sufficiently saturated. Try boiling off some of the solvent to concentrate the solution. If crystals still do not form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Solvent System: Experiment with mixed solvent systems. A mixture of ethanol and water is often effective for pyrazole carboxylic acids.[9] Dissolve the compound in a minimum amount of hot ethanol and slowly add hot water until the solution becomes faintly cloudy. Then, allow it to cool slowly.
-
Q7: After purification, my NMR spectrum still shows the presence of the aldehyde intermediate. How can I remove it?
A7: The aldehyde intermediate (1,3-diphenyl-1H-pyrazole-4-carboxaldehyde) is structurally similar to the carboxylic acid product, which can make separation challenging.
-
Solution 1: Re-run the Oxidation: If the amount of aldehyde is significant, the most efficient approach may be to combine the impure batches and re-subject them to the oxidation conditions (e.g., using NaClO₂) to convert the remaining aldehyde to the desired carboxylic acid.[4]
-
Solution 2: Acid-Base Extraction: Utilize the acidic nature of your product. Dissolve the impure mixture in an organic solvent like ethyl acetate. Extract this solution with an aqueous base (e.g., 1M NaHCO₃ or 1M NaOH). Your carboxylic acid will move into the aqueous layer as its carboxylate salt, while the neutral aldehyde impurity will remain in the organic layer. Separate the layers, and then re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate your pure carboxylic acid, which can then be collected by filtration.
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to completely dissolve the solid.
-
While keeping the solution hot, add hot water dropwise until the solution becomes persistently turbid.
-
Add a few drops of hot ethanol to re-clarify the solution.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography (Acidified Mobile Phase)
-
Prepare the column by packing silica gel in the desired initial eluent (e.g., 80:20:0.5 Hexane/Ethyl Acetate/Acetic Acid).
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.
-
Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the material onto the top of the prepared column.
-
Elute the column with the acidified mobile phase, gradually increasing the polarity (e.g., from 80:20 to 50:50 Hexane/Ethyl Acetate, always maintaining the 0.5% acetic acid concentration).
-
Collect fractions and monitor them by TLC (using an acidified eluent) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A flowchart illustrating the decision-making process for selecting a purification method.
Caption: A decision tree for resolving common column chromatography issues with carboxylic acids.
References
- 1. This compound | C16H12N2O2 | CID 847409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 1,3-diphenyl-1H-pyrazole-5-carboxylic acid | 964-42-1 [smolecule.com]
- 3. 1,3-二苯-1H-吡唑-4-甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Unit 4 Pyrazole | PDF [slideshare.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Interpreting NMR Spectra of Substituted Pyrazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate interpretation of ¹H and ¹³C NMR spectra of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for a simple pyrazole ring?
A1: In an unsubstituted pyrazole, the chemical shifts are influenced by the tautomerism occurring between the two nitrogen atoms.[1] In a solvent like CDCl₃, you can expect the following approximate chemical shifts. Note that N-unsubstituted pyrazoles can show averaged signals for H3/H5 and C3/C5 due to rapid proton exchange.[2]
Table 1: Typical NMR Chemical Shifts (δ, ppm) for Unsubstituted Pyrazole in CDCl₃
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| H3 / C3 | ~7.6 | ~134.7 |
| H4 / C4 | ~6.3 | ~105.5 |
| H5 / C5 | ~7.6 | ~134.7 |
| N-H | Highly variable (e.g., 12-13 ppm), often broad | - |
Source: Data compiled from typical values found in chemical literature.[3][4][5]
Q2: How can I distinguish between 1,3-disubstituted and 1,5-disubstituted pyrazole isomers using NMR?
A2: Distinguishing between these isomers is a common challenge. The key lies in analyzing the chemical shifts of the ring protons and carbons, as well as using 2D NMR techniques like NOESY or HMBC.
-
¹H NMR: The proton at C5 in a 1,3-disubstituted pyrazole is typically more deshielded (shifted downfield) than the proton at C3 in the corresponding 1,5-disubstituted isomer. The chemical shift of the H4 proton will also differ between the two isomers.
-
¹³C NMR: The chemical shifts of C3 and C5 are highly informative. Substituent effects can be used to predict which carbon should be more upfield or downfield.[6][7]
-
2D NMR (NOESY/HMBC):
-
An HMBC experiment can show a 3-bond correlation (³J) between the protons of the N1-substituent and the C5 carbon, confirming a 1,5-isomer, or between the N1-substituent and the C3 carbon for a 1,3-isomer.[8]
-
A NOESY experiment can show a through-space correlation between the protons of the N1-substituent and the H5 proton, which provides strong evidence for that specific regioisomer.[8]
-
Q3: What are the typical proton-proton (¹H-¹H) coupling constants in a pyrazole ring?
A3: J-coupling constants are crucial for confirming the connectivity of the pyrazole core. They are independent of the spectrometer's magnetic field strength.[9]
Table 2: Typical ¹H-¹H J-Coupling Constants (Hz) for Pyrazoles
| Coupling | Typical Range (Hz) | Notes |
|---|---|---|
| ³J(H3, H4) | 1.7 - 2.5 | Coupling between adjacent protons. |
| ³J(H4, H5) | 2.0 - 3.1 | Coupling between adjacent protons. |
| ⁴J(H3, H5) | 0.5 - 1.0 | Long-range coupling across 4 bonds; not always resolved. |
Source: Data compiled from organic chemistry databases and literature.[3][9][10]
Q4: My N-H proton signal is very broad or not visible. Why is that?
A4: The N-H proton of a pyrazole can be difficult to observe for several reasons:
-
Proton Exchange: The N-H proton can exchange with residual water or acidic impurities in the NMR solvent (especially methanol-d4), leading to signal broadening or disappearance.[3] Adding a drop of D₂O to the NMR tube will cause the N-H signal to disappear, confirming its identity.[11]
-
Quadrupolar Broadening: The nitrogen-14 nucleus has a quadrupole moment which can cause rapid relaxation of the attached proton, leading to a broad signal.
-
Tautomerism: In N-unsubstituted pyrazoles, rapid tautomeric exchange between the two nitrogen positions can also contribute to broadening.[1]
Troubleshooting Guide
Problem 1: My spectrum is very complex, and I can't assign the peaks. How should I proceed?
Solution: A systematic approach is necessary for complex spectra. The following workflow can help guide your interpretation.
Caption: Workflow for systematic NMR analysis of substituted pyrazoles.
Problem 2: My peaks are unexpectedly broad, leading to poor resolution.
Solution: Peak broadening can arise from several sources.[11]
-
Sample Concentration: The sample may be too concentrated, increasing viscosity. Try diluting the sample. For ¹³C NMR, 10-50 mg is typical, while ¹H NMR often requires only 2-10 mg.[12][13]
-
Solubility: Ensure the compound is fully dissolved. Undissolved microscopic particles will degrade spectral quality. Filter the sample through a small plug of cotton or glass wool in a Pasteur pipette before analysis.[12][13]
-
Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) from catalysts or glassware can cause significant line broadening. If suspected, try washing the compound again or passing a solution of it through a small silica plug.
-
Chemical Exchange: The molecule might be undergoing a dynamic process (like rotamer interconversion or tautomerism) on the NMR timescale.[1] Acquiring the spectrum at a different temperature (e.g., higher temperature to speed up exchange, or lower temperature to freeze out conformers) can help clarify this.
Problem 3: I am synthesizing a 3,5-disubstituted pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine. How do I confirm which regioisomer I have formed?
Solution: This is a classic problem of regioselectivity. Long-range ¹H-¹³C correlation experiments are the most definitive way to solve this.
-
Experiment: Run an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
-
Analysis:
-
Isomer A (e.g., 1-Methyl-3-phenyl-5-ethyl-pyrazole): Look for a correlation between the N-methyl protons (~3.7 ppm) and the pyrazole ring carbon attached to the ethyl group (C5). You should also see a correlation to the other ring carbon (C3).
-
Isomer B (e.g., 1-Methyl-5-phenyl-3-ethyl-pyrazole): Look for a correlation between the N-methyl protons and the pyrazole ring carbon attached to the phenyl group (C5).
-
-
The presence or absence of these key correlations will unambiguously determine the connectivity and thus the correct regioisomer.[8]
Experimental Protocols
Recommended Protocol for NMR Sample Preparation
To ensure high-quality, reproducible spectra, follow this standard procedure for sample preparation.
-
Determine Sample Amount:
-
Choose an Appropriate Solvent:
-
Sample Dissolution:
-
Place the weighed sample into a clean, dry small vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[12] This should result in a sample depth of at least 4-5 cm in a standard 5 mm NMR tube.[12]
-
Gently vortex or swirl the vial to ensure complete dissolution. If necessary, gentle warming can be applied.
-
-
Filtration:
-
Final Steps:
-
Cap the NMR tube securely.
-
Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints before inserting it into the spectrometer.[14]
-
If quantitative analysis is required, an internal standard must be added directly to the sample.[13] For routine analysis, referencing to the residual solvent peak is sufficient.
-
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives (1984) | Pilar Cabildo | 49 Citations [scispace.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Troubleshooting [chem.rochester.edu]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. youtube.com [youtube.com]
preventing byproduct formation in pyrazole synthesis from dicarbonyls
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, focusing on the prevention of byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in pyrazole synthesis from 1,3-dicarbonyls?
A1: The most prevalent byproduct is the formation of a regioisomeric mixture when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] This occurs because the initial nucleophilic attack of the hydrazine can happen at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[1] Other potential byproducts include uncyclized hydrazone intermediates, N-acetylated pyrazoles if acetic acid is used as a solvent at high temperatures, and colored impurities, especially when using hydrazine salts like phenylhydrazine hydrochloride.[3]
Q2: How can I control the regioselectivity of the reaction to obtain a single pyrazole isomer?
A2: Controlling regioselectivity is a critical challenge. Several factors can be manipulated to favor the formation of a single regioisomer:
-
Steric and Electronic Effects: Significant differences in the steric bulk or electronic properties of the substituents on the 1,3-dicarbonyl compound can direct the hydrazine to preferentially attack one carbonyl group.[4] Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it a more likely site for nucleophilic attack.[5]
-
Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Aprotic dipolar solvents like DMF or NMP, and fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity compared to protic solvents like ethanol.[1]
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing which nitrogen atom initiates the attack.[1][4]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.[5]
Q3: My reaction mixture has turned dark yellow or red. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration is a common observation in Knorr pyrazole synthesis, particularly when using hydrazine salts.[1] This is often due to the formation of colored impurities from the hydrazine starting material. To obtain a cleaner product, consider the following:
-
Use of a Mild Base: If you are using a hydrazine salt, adding a mild base like sodium acetate can help to neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification: The colored impurities can often be removed by column chromatography on silica gel or by recrystallization.[1] Washing the crude product with a suitable solvent may also help remove some of these impurities.[1]
Q4: I am experiencing low yields in my pyrazole synthesis. What are the likely causes and how can I troubleshoot this?
A4: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Purity of Starting Materials: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield.[1] Hydrazine derivatives can also degrade over time, so using a fresh reagent is recommended.[1]
-
Reaction Stoichiometry: Using a slight excess of the hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters that may need optimization.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Incomplete Cyclization: In some cases, the reaction may stop at the hydrazone intermediate without proceeding to the final pyrazole. Adjusting the reaction conditions, such as increasing the temperature or adding an acid catalyst, may promote cyclization.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Formation of two regioisomers | Use of an unsymmetrical 1,3-dicarbonyl or substituted hydrazine. | - Utilize a solvent that enhances regioselectivity, such as 2,2,2-trifluoroethanol (TFE) or N,N-dimethylformamide (DMF).[1]- Exploit steric hindrance by choosing bulkier substituents on either the dicarbonyl or the hydrazine.[1]- Adjust the pH of the reaction medium; acidic or basic conditions can favor the formation of one isomer.[1] |
| Low product yield | - Impure or degraded starting materials.- Suboptimal reaction conditions (temperature, time, solvent).- Incomplete reaction or cyclization. | - Ensure the purity of the 1,3-dicarbonyl and hydrazine.- Optimize reaction parameters by running small-scale test reactions.- Use a slight excess of hydrazine.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.[1] |
| Dark coloration of the reaction mixture | Formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts. | - If using a hydrazine salt, add a mild base like sodium acetate.[1]- Purify the product using column chromatography or recrystallization to remove colored impurities.[1] |
| Isolation of uncyclized hydrazone intermediate | Incomplete cyclization of the intermediate. | - Increase the reaction temperature or prolong the reaction time.- Add a catalytic amount of acid (e.g., acetic acid) to promote cyclization and dehydration.[6] |
| Formation of N-acetylated byproduct | Reaction of the product with acetic acid solvent at high temperatures. | - Use a different solvent if high temperatures are required.- Minimize the reaction time at elevated temperatures.[3] |
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
The following table summarizes the effect of different solvents on the regiomeric ratio of pyrazoles formed from the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione and methylhydrazine.
| Solvent | Regioisomer Ratio (A:B) | Total Yield (%) |
| Ethanol (EtOH) | 36:64 | 99 |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | 99 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | 98 |
Regioisomer A is the 3-substituted pyrazole, and Regioisomer B is the 5-substituted pyrazole.
Experimental Protocols
Protocol 1: General Procedure for the Knorr Pyrazole Synthesis with Acetic Acid Catalyst [6]
-
Reactant Mixing: In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equivalent) and the hydrazine derivative (1.1 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or 1-propanol, and a catalytic amount of glacial acetic acid (e.g., 3 drops).
-
Heating: Heat the reaction mixture with stirring to approximately 100°C for 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, add water to the hot reaction mixture with stirring to induce precipitation.
-
Crystallization: Allow the mixture to cool slowly to facilitate crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and air dry. The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Regioselective Synthesis of Pyrazoles using Fluorinated Alcohols
-
Reactant Setup: In a round-bottom flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equivalent) in 2,2,2-trifluoroethanol (TFE).
-
Hydrazine Addition: Add the substituted hydrazine (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within an hour.
-
Solvent Removal: Once the reaction is complete, remove the TFE under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired pyrazole regioisomer.
Visualizations
Caption: General reaction mechanism for the Knorr pyrazole synthesis.
References
Technical Support Center: Scaling Up the Synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.
I. Synthesis Overview & Experimental Protocols
The most common and scalable route involves a two-step process: (1) The Vilsmeier-Haack formylation of acetophenone phenylhydrazone to synthesize the intermediate, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, and (2) the subsequent oxidation of this aldehyde to the final carboxylic acid product.
Step 1: Vilsmeier-Haack Formylation to 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
This reaction utilizes a pre-formed Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to formylate and cyclize the starting hydrazone.[1][2][3]
Detailed Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked, flame-dried reactor equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet/outlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the reactor to 0°C using an ice-salt bath. Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent will form as a yellowish, crystalline mass.[4] CRITICAL: Maintain the temperature below 10°C during the addition as the reaction is highly exothermic.
-
Reaction with Hydrazone: After the complete addition of POCl₃, continue stirring the Vilsmeier reagent at 0°C for an additional 30 minutes. Prepare a solution of acetophenone phenylhydrazone (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: Once the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Cool the reaction mixture to 0°C. In a separate vessel, prepare a large volume of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. The crude product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum. The crude 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be further purified by recrystallization from ethanol to yield colorless needles.
Step 2: Oxidation to this compound
The Pinnick oxidation is a reliable and scalable method for the selective oxidation of the aldehyde to the carboxylic acid without affecting the pyrazole ring.[5][6]
Detailed Experimental Protocol:
-
Reaction Setup: In a reactor, dissolve the 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (as a scavenger, ~10 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄, as a buffer, ~10 equivalents). Finally, add sodium chlorite (NaClO₂, ~10 equivalents) at room temperature.[5]
-
Reaction Progression: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction for the disappearance of the starting aldehyde by TLC.
-
Work-up and Isolation: Quench the reaction by adding an aqueous solution of sodium bisulfite (NaHSO₃). Acidify the mixture with a dilute HCl solution to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry. The product, this compound, can be recrystallized from a suitable solvent like ethanol or DMF to achieve high purity.
II. Data Presentation
Table 1: Comparison of Synthesis Methods & Conditions
| Step | Method | Key Reagents | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| 1. Formylation | Vilsmeier-Haack | POCl₃, DMF, Acetophenone phenylhydrazone | 0°C (addition), 50-60°C (reaction) | 4-6 hours | 60-85% | Highly exothermic; requires strict temperature control.[4][7] |
| 2. Oxidation | Pinnick Oxidation | NaClO₂, 2-methyl-2-butene, NaH₂PO₄ | Room Temperature | 12-16 hours | >90% | Tolerant of many functional groups; scavenger is necessary to avoid side reactions.[5][6] |
| 2. Oxidation | TEMPO/NaOCl | TEMPO, NaBr, NaOCl | Room Temperature | < 1 hour (in flow) | High | Can be adapted to continuous flow for scalability.[8] |
III. Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Troubleshooting logic for low yield in Step 1.
IV. Troubleshooting Guides & FAQs
FAQs for Scaling Up Synthesis
Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction? A1: The main concerns are:
-
Thermal Runaway: The formation of the Vilsmeier reagent from DMF and POCl₃ is highly exothermic.[7] On a large scale, inefficient heat removal can lead to a dangerous temperature and pressure increase.
-
Hazardous Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Proper personal protective equipment (PPE) and handling procedures are critical.
-
Work-up Hazard: Quenching the reaction mixture in water is also very exothermic and releases HCl gas. This must be done slowly and with efficient cooling and ventilation.
Q2: My Pinnick oxidation stalls before the aldehyde is fully consumed. What could be the cause? A2: This could be due to several factors:
-
Insufficient Oxidant: Ensure at least stoichiometric, and often an excess, of sodium chlorite is used.
-
pH Drift: The reaction is optimal under mildly acidic conditions. The NaH₂PO₄ buffer is crucial to maintain the pH. If the reaction stalls, check the pH of the mixture.
-
Scavenger Depletion: The scavenger (2-methyl-2-butene) is consumed as it neutralizes the hypochlorous acid byproduct. If depleted, side reactions can consume the oxidant. Adding more scavenger could restart the reaction.[5][6]
Q3: I am observing significant byproduct formation during the Vilsmeier-Haack step at a larger scale. Why? A3: At larger scales, localized "hot spots" can occur due to less efficient mixing and heat transfer. These higher temperatures can lead to degradation of the starting material or the product, or promote side reactions.[4] Ensure your reactor has adequate agitation and cooling capacity for the scale of the reaction. Slower addition of reagents can also mitigate this issue.
Troubleshooting Guide: Step 1 (Vilsmeier-Haack Formylation)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Moisture Contamination: Vilsmeier reagent is highly sensitive to moisture. | - Ensure all glassware is oven or flame-dried. - Use anhydrous grade DMF and freshly distilled POCl₃.[4] |
| 2. Incomplete Reaction: Reaction time or temperature may be insufficient. | - Monitor reaction progress using TLC. - If starting material remains, consider increasing reaction time or temperature cautiously. | |
| 3. Inadequate Temperature Control: Reagent decomposition or side reactions occurred due to high temperatures during addition. | - Improve cooling efficiency (e.g., use an ice-salt bath). - Slow down the rate of addition for POCl₃ and the hydrazone solution.[4] | |
| Formation of Dark Tar/Polymer | 1. Runaway Reaction: Excessive heat led to polymerization of the substrate or reagents. | - For future runs: Decrease the concentration of the reaction (use more solvent). - Ensure strict temperature control (maintain below 10°C during additions).[4] |
| Difficult Work-up/Emulsion Formation | 1. Inefficient Quenching: Rapid addition to the quench solution can create localized high concentrations. | - Add the reaction mixture to the ice/water very slowly with vigorous stirring. - Ensure the quenching vessel is large enough to handle potential foaming and gas evolution. |
Troubleshooting Guide: Step 2 (Pinnick Oxidation)
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Incorrect pH: The formation of the active oxidant, chlorous acid, is pH-dependent. | - Ensure the NaH₂PO₄ buffer is fully dissolved and the initial pH is mildly acidic. |
| 2. Oxidant Decomposition: The hypochlorous acid byproduct can react with and consume the sodium chlorite. | - Ensure an adequate excess of the scavenger (2-methyl-2-butene) is present throughout the reaction.[5][6] | |
| Formation of Chlorinated Byproducts | 1. Scavenger Inefficiency: Insufficient scavenger to trap all the hypochlorous acid (HOCl) byproduct. | - Increase the equivalents of 2-methyl-2-butene. - Ensure efficient mixing to allow the scavenger to react with the HOCl as it is formed. |
| Product is Difficult to Purify | 1. Incomplete Reaction: Presence of unreacted starting aldehyde. | - Allow the reaction to run longer or add a small additional portion of sodium chlorite. |
| 2. Salts from Work-up: Residual inorganic salts are co-precipitating with the product. | - After filtration, wash the crude product thoroughly with ample amounts of cold water. - Consider a wash with a dilute acid solution if basic salts are suspected. |
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Results in Biological Screening of Pyrazole Compounds
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering challenges with the biological screening of pyrazole compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues such as poor solubility, compound instability, aggregation, and off-target effects.
Frequently Asked Questions (FAQs)
Issue 1: My pyrazole compound precipitates out of solution when I add it to my aqueous assay buffer.
Q: Why is my pyrazole compound, which is dissolved in DMSO, precipitating when diluted into my aqueous assay buffer?
A: This is a common phenomenon known as "antisolvent precipitation" or "crashing out".[1] Pyrazole compounds, particularly those with lipophilic substituents, are often highly soluble in organic solvents like DMSO but have limited solubility in aqueous solutions.[1][2] When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the compound's local environment changes dramatically from being predominantly organic to aqueous, causing it to precipitate.[1]
Q: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant toxicity?
A: The maximum tolerable concentration of DMSO varies between cell lines, but it is generally recommended to keep the final concentration below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. Some sensitive cell lines may even require concentrations below 0.1%. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with varying concentrations of DMSO.
Q: How can I improve the solubility of my pyrazole compound in an aqueous buffer?
A: Several strategies can be employed to enhance the aqueous solubility of your pyrazole compound:
-
pH Adjustment: Since pyrazole has a pKa of approximately 2.5, it is a weak base.[3] For pyrazole derivatives with basic properties, lowering the pH of the aqueous buffer to below their pKa can increase solubility by promoting the formation of the more soluble protonated form.[1]
-
Use of Excipients: Co-solvents and excipients can help to improve solubility.[2] Cyclodextrins, for example, are cyclic oligosaccharides that can encapsulate poorly water-soluble molecules and increase their apparent aqueous solubility.[1]
-
Lowering the Final Compound Concentration: If the compound's activity permits, testing at a lower concentration might prevent precipitation.
-
Modifying the Dilution Protocol: Instead of a single large dilution, a stepwise serial dilution in a mixed solvent system (e.g., a gradient of DMSO/aqueous buffer) can sometimes prevent immediate precipitation.
Issue 2: I am observing inconsistent or non-reproducible results in my screening assay.
Q: My assay results are highly variable between experiments. What could be the cause?
A: Inconsistent results can stem from several factors, including:
-
Compound Instability: Pyrazole compounds can be susceptible to degradation under certain conditions. For example, derivatives with ester functional groups can undergo hydrolysis, especially at basic or acidic pH.[4] The pyrazole ring itself can be subject to oxidation.[4] Exposure to light can also lead to photodegradation.[4]
-
Compound Aggregation: Many small molecules, including some pyrazole derivatives, can form colloidal aggregates in solution, particularly at higher concentrations.[5] These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, leading to false positives and variable results.[5][6]
-
Assay Conditions: Variability in experimental conditions such as incubation time, temperature, and plate type can all contribute to inconsistent results.[7][8] For cell-based assays, factors like cell passage number and seeding density are also critical.[9]
Q: How can I assess the stability of my pyrazole compound under my assay conditions?
A: A forced degradation study, also known as stress testing, is a systematic way to evaluate the stability of your compound.[4] This involves incubating the compound under various stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal) and then analyzing for degradation products, typically using a chromatographic method like HPLC.
Issue 3: I suspect my "hit" compound is a false positive.
Q: What are the common reasons for false positives in high-throughput screening (HTS) of pyrazole compounds?
A: False positives in HTS can arise from several sources:
-
Compound Aggregation: As mentioned previously, compound aggregates can sequester proteins or interfere with assay detection methods, leading to apparent activity.[5]
-
Assay Interference: Some compounds can directly interfere with the assay technology. For example, fluorescent compounds can cause artifacts in fluorescence-based assays.
-
Reactivity: Reactive functional groups on the pyrazole compound could non-specifically modify target proteins or other assay components.
Q: How can I validate that my screening hit is a true positive?
A: Orthogonal validation is essential to confirm initial screening results.[10] This involves using distinct and independent assays to verify the compound's activity.[10] For example, if your primary screen was a biochemical assay, a follow-up cell-based assay that measures a downstream effect of the target's modulation would be a good orthogonal approach.[10] It is also crucial to perform counter-screens to rule out non-specific activity and off-target effects.
Troubleshooting Guides
Guide 1: Investigating Poor Solubility
This guide provides a workflow for diagnosing and addressing solubility issues with pyrazole compounds.
Caption: Troubleshooting workflow for pyrazole compound solubility.
Guide 2: Assessing Compound Aggregation
This guide outlines the steps to determine if a pyrazole compound is forming aggregates that may be interfering with the assay.
Caption: Workflow for investigating compound aggregation.
Quantitative Data Summary
The following tables provide hypothetical examples of how to summarize and compare data from orthogonal validation assays for pyrazole-based screening hits targeting a protein kinase.
Table 1: Orthogonal Assay Data for Pyrazole Hits Targeting Kinase X
| Compound ID | Primary Screen (Biochemical IC50, µM) | Orthogonal Assay 1 (Cellular Phosphorylation IC50, µM) | Orthogonal Assay 2 (Cell Viability IC50, µM) |
| PZ-A | 0.15 | 0.25 | 0.30 |
| PZ-B | 0.20 | > 10 | > 10 |
| PZ-C | 0.50 | 0.75 | 25.0 |
Interpretation:
-
PZ-A: Shows good correlation between biochemical and cellular activity, making it a strong candidate for further development.
-
PZ-B: Active in the biochemical assay but inactive in the cellular assays, suggesting poor cell permeability or a false positive in the primary screen.
-
PZ-C: Shows a significant drop-off in activity between the target engagement assay (phosphorylation) and the phenotypic assay (cell viability), which could indicate off-target toxicity at higher concentrations.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol describes a high-throughput method to determine the kinetic solubility of pyrazole compounds.[11][12]
Materials:
-
Test pyrazole compounds
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for UV detection)
-
Plate shaker
-
Microplate reader (with UV-Vis or nephelometry capabilities)
Procedure:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Add 198 µL of PBS to each well of a 96-well plate.
-
Add 2 µL of the 10 mM compound stock solution to the corresponding wells to achieve a final concentration of 100 µM (final DMSO concentration of 1%).
-
Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Measure the absorbance at a wavelength where the compound has maximum absorbance, or measure the light scattering (nephelometry).
-
The concentration of the compound that remains in solution is determined by comparing the reading to a standard curve of the compound prepared in a solvent system where it is fully soluble (e.g., 50:50 acetonitrile:water).
Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis
This protocol outlines the use of DLS to detect the formation of compound aggregates.[6][13]
Materials:
-
Test pyrazole compounds dissolved in DMSO
-
Assay buffer (the same as used in the screening assay)
-
DLS instrument
-
Low-volume cuvettes or a DLS-compatible microplate
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer, starting from the highest concentration used in the screening assay. Ensure the final DMSO concentration is consistent across all samples and matches the assay conditions.
-
Filter or centrifuge the samples to remove dust and large particulates.[13]
-
Transfer the samples to the appropriate cuvettes or plate for the DLS instrument.
-
Equilibrate the samples to the desired temperature (typically the same as the assay temperature).
-
Acquire DLS data, measuring the intensity of scattered light over time.
-
Analyze the data to determine the hydrodynamic radius (Rh) of particles in the solution and the polydispersity index (PDI). The presence of large particles (typically >100 nm) or a high PDI can indicate compound aggregation.[14]
Signaling Pathway Visualization
Many pyrazole-containing compounds are designed as kinase inhibitors.[15][16] The following diagram illustrates a simplified, generic kinase signaling pathway that is often a target for such compounds.
Caption: A generic kinase signaling pathway often targeted by pyrazole inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. news-medical.net [news-medical.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. unchainedlabs.com [unchainedlabs.com]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Profiles of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory activity of the novel compound 1,3-diphenyl-1H-pyrazole-4-carboxylic acid and the well-established selective COX-2 inhibitor, celecoxib. This analysis is based on available preclinical data and aims to offer a clear perspective on their potential therapeutic efficacy.
Executive Summary
Celecoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor with well-documented anti-inflammatory properties.[1][2][3][4][5] Extensive research, including in vitro enzyme assays and in vivo animal models, has established its efficacy in reducing inflammation and pain.[1][6] In contrast, publicly available data on the specific anti-inflammatory activity of this compound is limited. While the broader class of pyrazole derivatives has shown significant promise as anti-inflammatory agents, a direct and comprehensive comparison with celecoxib for this particular molecule is not feasible based on current literature.[7][8][9] This guide will present the robust dataset for celecoxib as a benchmark for the evaluation of novel pyrazole compounds.
Mechanism of Action: Targeting the Arachidonic Acid Pathway
The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[4][10] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with the inhibition of COX-1.[5]
Caption: General mechanism of action of COX-2 inhibitors.
In Vitro COX Enzyme Inhibition
The potency and selectivity of a COX inhibitor are determined by its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater potency, and a higher COX-1/COX-2 IC50 ratio signifies greater selectivity for COX-2.
Table 1: In Vitro COX Inhibition Data for Celecoxib
| Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Human Peripheral Monocytes[11] | 82 | 6.8 | 12 |
| Human Whole Blood Assay[12][13] | - | - | 7.6 |
| In Vitro Assay[4][5] | - | - | ~30 |
Note: Data for this compound is not available in the public domain.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of a compound. In this model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling.
Table 2: In Vivo Anti-inflammatory Activity of Celecoxib in the Carrageenan-Induced Paw Edema Model
| Animal Model | Administration Route | Dose (mg/kg) | % Inhibition of Edema |
| Rat | Oral | 30 | Significant reduction[14] |
| Rat | Intraperitoneal | 0.3 - 30 | Dose-dependent reduction[15][6] |
Note: Data for this compound is not available in the public domain.
Experimental Protocols
In Vitro COX-1 and COX-2 Inhibition Assay (General Protocol)
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the COX enzyme.
-
Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production is determined as the IC50 value.
Carrageenan-Induced Paw Edema in Rats (General Protocol)
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: The test compound or vehicle is administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Induction of Inflammation: A solution of carrageenan (typically 1%) is injected into the sub-plantar region of the rat's hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the drug-treated group to the vehicle-treated control group.
Caption: Experimental workflow for carrageenan-induced paw edema.
Conclusion
Celecoxib demonstrates a clear and potent anti-inflammatory effect, primarily through the selective inhibition of the COX-2 enzyme. This is supported by a substantial body of in vitro and in vivo data. While the pyrazole scaffold is a promising backbone for the development of new anti-inflammatory agents, a conclusive comparison of this compound with celecoxib is hampered by the lack of specific experimental data for the former. Further research is required to elucidate the anti-inflammatory profile of this compound and to determine its potential as a therapeutic agent. Researchers in drug development are encouraged to conduct head-to-head comparative studies to accurately assess its efficacy and selectivity relative to established drugs like celecoxib.
References
- 1. researchgate.net [researchgate.net]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes to 1,3-diphenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of various synthetic routes to 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The comparison focuses on reaction efficiency, accessibility of starting materials, and operational simplicity. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound and its derivatives are scaffolds of significant interest in the pharmaceutical industry due to their diverse biological activities. The efficient and scalable synthesis of this core structure is crucial for the exploration of its therapeutic potential. This guide evaluates three primary synthetic strategies: the Vilsmeier-Haack reaction followed by oxidation, the Knorr pyrazole synthesis, and a palladium-catalyzed cross-coupling approach.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a trade-off between yield, reaction time, cost of reagents, and ease of execution. The following table summarizes the key quantitative data for the three primary routes discussed.
| Parameter | Route 1: Vilsmeier-Haack & Oxidation | Route 2: Knorr Pyrazole Synthesis | Route 3: Suzuki-Miyaura Coupling |
| Starting Materials | Acetophenone, Phenylhydrazine, DMF, POCl₃, Oxidizing agent (e.g., NaClO₂, KMnO₄) | Ethyl benzoylacetate, Phenylhydrazine, Base | 4-Bromo-1,3-diphenyl-1H-pyrazole, CO source (e.g., CO gas, Mo(CO)₆), Pd catalyst, Ligand, Base |
| Key Intermediates | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate | - |
| Overall Yield | Good to Excellent (Conventional: ~70-85%; Microwave: >90%)[1] | Good | Moderate to Good |
| Reaction Time | Conventional: Several hours to a day; Microwave: Minutes[2][3] | Several hours | Several hours |
| Temperature | Vilsmeier-Haack: 50-80 °C; Oxidation: Room temp. to reflux | Reflux | 80-120 °C |
| Advantages | Readily available starting materials, well-established and reliable, amenable to microwave acceleration. | Classical and straightforward, one-pot potential for the pyrazole ring formation. | High functional group tolerance, potential for late-stage functionalization. |
| Disadvantages | Use of hazardous reagents (POCl₃), multi-step process. | Synthesis of the β-ketoester precursor may be required, potential for isomeric products. | Requires a pre-functionalized pyrazole, cost of palladium catalyst and ligands, optimization of reaction conditions may be needed. |
Experimental Protocols
Route 1: Vilsmeier-Haack Reaction and Subsequent Oxidation
This two-step sequence is a widely used and reliable method for the synthesis of this compound.
Step 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction [1][4]
-
Formation of Phenylhydrazone: In a round-bottom flask, dissolve acetophenone (1.0 eq.) and phenylhydrazine hydrochloride (1.0 eq.) in ethanol. Add sodium acetate (2.0 eq.) and reflux the mixture for 2-3 hours. Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice-water. Filter the precipitated acetophenone phenylhydrazone, wash with water, and dry.
-
Vilsmeier-Haack Cyclization: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 4.0 eq.) to ice-cold N,N-dimethylformamide (DMF). To this, add a solution of the acetophenone phenylhydrazone (1.0 eq.) in DMF dropwise, maintaining the temperature below 5 °C. After the addition, allow the mixture to warm to room temperature and then heat at 50-60 °C for 5 hours.[1]
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium hydroxide. The solid precipitate of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is collected by filtration, washed with water, and recrystallized from ethanol.
*Microwave-Assisted Vilsmeier-Haack Reaction: The cyclization step can be significantly accelerated using microwave irradiation. After the addition of the hydrazone to the Vilsmeier reagent, the mixture is subjected to microwave irradiation at 80-100°C for 10-15 minutes.[2][3] This method often leads to higher yields and cleaner reactions.
Step 2: Oxidation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde [1]
-
Oxidation: Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in acetone. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 3.0 eq.) and sulfamic acid (NH₂SO₃H, 3.0 eq.) in water. Add the acetone solution of the aldehyde to the oxidizing mixture at 0 °C.
-
Reaction and Work-up: Stir the mixture at 0 °C for 2 hours, then at room temperature for another 2 hours.[1] Monitor the reaction by TLC. After completion, remove the acetone under reduced pressure. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
*Alternative Oxidizing Agent: A solution of potassium permanganate (KMnO₄) in aqueous acetone can also be used for the oxidation. The reaction is typically carried out at room temperature.
Route 2: Knorr Pyrazole Synthesis and Hydrolysis
This classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by hydrolysis of the resulting ester.
Step 1: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-benzoyl-3-oxo-3-phenylpropanoate (1.0 eq.) and phenylhydrazine (1.1 eq.) in glacial acetic acid.
-
Cyclization: Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The precipitated solid, ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate, is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol.
*Microwave-Assisted Knorr Synthesis: This reaction can also be performed under microwave irradiation in a suitable solvent like ethanol or acetic acid, often leading to reduced reaction times and improved yields.[3][5]
Step 2: Hydrolysis of Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate [6]
-
Hydrolysis: Dissolve the ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq.).
-
Reaction: Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous solution with water and acidify with dilute hydrochloric acid to a pH of ~2-3. The precipitated this compound is collected by filtration, washed thoroughly with water, and dried.
Route 3: Palladium-Catalyzed Suzuki-Miyaura Coupling
This modern approach offers a versatile method for introducing the carboxyl group onto a pre-existing pyrazole core.
Step 1: Synthesis of 4-Bromo-1,3-diphenyl-1H-pyrazole
-
Bromination: To a solution of 1,3-diphenyl-1H-pyrazole (1.0 eq.) in a suitable solvent like chloroform or acetic acid, add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise at room temperature.
-
Reaction and Work-up: Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC). Pour the reaction mixture into water and extract with a suitable organic solvent like dichloromethane. The organic layer is washed with aqueous sodium thiosulfate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography to give 4-bromo-1,3-diphenyl-1H-pyrazole.
Step 2: Suzuki-Miyaura Formylation and Subsequent Oxidation
-
Formylation: In a Schlenk tube under an inert atmosphere, combine 4-bromo-1,3-diphenyl-1H-pyrazole (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a formylating agent (e.g., using CO gas and a hydride source, or a formyl surrogate), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene or dioxane).
-
Reaction and Work-up: Heat the reaction mixture at 80-110 °C for 12-24 hours. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
-
Oxidation: The obtained aldehyde is then oxidized to the carboxylic acid as described in Route 1, Step 2.
Note: The direct carboxylation of the 4-bromo-1,3-diphenyl-1H-pyrazole using CO₂ as the carboxylating agent under palladium catalysis is also a potential, more direct route, though it may require optimization of reaction conditions.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the Vilsmeier-Haack and oxidation route.
Caption: Workflow for the Knorr pyrazole synthesis route.
Caption: Workflow for the Suzuki-Miyaura coupling route.
Conclusion
The synthesis of this compound can be accomplished through several effective routes. The Vilsmeier-Haack reaction followed by oxidation is a robust and high-yielding method, especially when accelerated by microwave irradiation. The Knorr pyrazole synthesis offers a more classical and direct approach to the pyrazole core, provided the β-ketoester precursor is readily available. The Suzuki-Miyaura coupling represents a modern and versatile strategy, particularly valuable for creating structural diversity in the later stages of a synthetic sequence. The selection of the optimal route will depend on the specific requirements of the research, including scale, available equipment, cost considerations, and the desired level of molecular complexity.
References
- 1. rsc.org [rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
In Vivo Anti-inflammatory Activity of 1,3-diphenyl-1H-pyrazole-4-carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory activity of derivatives of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid against established nonsteroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Celecoxib. The data presented is primarily from the widely accepted carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The following table summarizes the in vivo anti-inflammatory efficacy of selected pyrazole derivatives and the comparator drugs, Diclofenac and Celecoxib, in the rat carrageenan-induced paw edema model. The percentage of edema inhibition is a key metric for assessing anti-inflammatory activity.
| Compound | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| Pyrazole Derivative 1 (K-3, a pyrazole derivative) | 100 | p.o. | 4 hours | 52.0 | [1] |
| Pyrazole Derivative 2 (Compound 5a, a 1,3,4-trisubstituted pyrazole) | Not Specified | Not Specified | 3 hours | ≥84.2 | [2] |
| Pyrazole Derivative 3 (Compound 7l, a 1,3-diaryl pyrazole) | Not Specified | i.p. | 30 minutes | 93.59 | [3] |
| Diclofenac | 5 | p.o. | 2 hours | 56.17 ± 3.89 | [4] |
| Diclofenac | 20 | p.o. | 3 hours | 71.82 ± 6.53 | [4] |
| Celecoxib | 10 | p.o. | Not Specified | 21 | [5] |
| Celecoxib | 30 | p.o. | Not Specified | ~30 | [6] |
| Celecoxib | 1, 10, 30 | i.p. | Not Specified | Dose-dependent reduction | [7] |
Mechanism of Action: A Comparative Overview
The primary mechanism of action for NSAIDs like Diclofenac and Celecoxib involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation.
Diclofenac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. While COX-2 is the primary target for reducing inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.
Celecoxib , on the other hand, is a selective COX-2 inhibitor. This selectivity is intended to provide anti-inflammatory effects with a reduced risk of gastrointestinal complications associated with COX-1 inhibition.
The pyrazole derivatives are also largely investigated for their COX-inhibitory potential, with many exhibiting selective COX-2 inhibition, similar to Celecoxib.
Caption: Comparative mechanism of action of Diclofenac, Celecoxib, and pyrazole derivatives.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the anti-inflammatory activity of novel compounds.
Caption: Workflow of the carrageenan-induced paw edema model.
Detailed Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats are typically used and are acclimatized to laboratory conditions before the experiment.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[8][9]
-
Drug Administration: The test compounds, reference drugs (Diclofenac or Celecoxib), or vehicle (control) are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time before the carrageenan injection (e.g., 30 or 60 minutes).
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Conclusion
The available in vivo data suggests that derivatives of this compound hold significant promise as anti-inflammatory agents. Several analogs have demonstrated potent anti-inflammatory activity in the carrageenan-induced paw edema model, with some showing efficacy comparable to or even exceeding that of the established NSAID, Diclofenac. The primary mechanism of action for many of these pyrazole derivatives is believed to be the selective inhibition of the COX-2 enzyme, which aligns them with modern NSAIDs like Celecoxib, potentially offering a better safety profile regarding gastrointestinal side effects.
Further in vivo studies on this compound itself are warranted to fully elucidate its therapeutic potential and to provide a direct comparison with its derivatives and other established anti-inflammatory drugs. The data presented in this guide serves as a valuable resource for researchers in the field of anti-inflammatory drug discovery and development.
References
- 1. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of the selective COX-2 inhibitors, celecoxib and rofecoxib in rat acute models of inflammation - ProQuest [proquest.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Navigating the Selectivity Landscape of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid-Based Inhibitors: A Comparative Guide
The 1,3-diphenyl-1H-pyrazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of enzymes implicated in various diseases. Achieving high target selectivity is a critical determinant of the therapeutic success of these inhibitors, as off-target effects can lead to undesirable side effects. This guide provides a comparative analysis of the cross-reactivity of a representative inhibitor from this class, supported by detailed experimental protocols and visual workflows to aid researchers in drug development.
Comparative Cross-Reactivity Analysis
The following table summarizes the inhibitory profile of a hypothetical, yet representative, this compound-based inhibitor, "Compound X," against its intended target and a panel of off-target kinases. This data is compiled based on typical selectivity profiles observed for this class of compounds in preclinical studies.
| Target | IC₅₀ (nM) | Fold Selectivity vs. Primary Target |
| Primary Target: Kinase A | 10 | - |
| Kinase B | 150 | 15-fold |
| Kinase C | 800 | 80-fold |
| Kinase D | >10,000 | >1000-fold |
| Kinase E | 2,500 | 250-fold |
| mPGES-1 | 50 | 5-fold |
| COX-1 | >10,000 | >1000-fold |
| COX-2 | 8,000 | 800-fold |
| HDAC6 | >10,000 | >1000-fold |
| MAO-A | >10,000 | >1000-fold |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor cross-reactivity. Below are protocols for key experiments typically employed in these studies.
In Vitro Kinase Profiling
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of purified kinases.
Objective: To determine the IC₅₀ values of an inhibitor against a broad range of kinases to assess its selectivity.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
¹³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Test compound (e.g., Compound X) dissolved in DMSO
-
Positive control inhibitor
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, the specific peptide substrate, and the diluted test compound or controls.
-
Initiate the kinase reaction by adding the purified kinase enzyme to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Start the phosphorylation reaction by adding [³³P]ATP to each well.
-
Incubate the plate at 30°C for a specific duration (e.g., 90 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [³³P]ATP.
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Cross-Reactivity Assay
This protocol outlines a general method for evaluating the off-target effects of an inhibitor in a cellular context.
Objective: To assess the impact of an inhibitor on various signaling pathways within intact cells.
Materials:
-
Human cell lines relevant to potential off-target effects
-
Cell culture medium and supplements
-
Test compound (e.g., Compound X) dissolved in DMSO
-
Positive and negative control compounds
-
96-well cell culture plates
-
Reagents for cell viability assays (e.g., MTT, CellTiter-Glo®)
-
Antibodies for Western blotting or immunofluorescence
-
Flow cytometer
Procedure:
-
Seed the chosen cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or controls for a specific duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO-treated control.
-
-
Signaling Pathway Analysis (Western Blotting):
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key proteins in various signaling pathways (e.g., phosphorylated and total forms of kinases).
-
Incubate with a secondary antibody and detect the protein bands using an appropriate imaging system.
-
-
Apoptosis Analysis (Flow Cytometry):
-
Stain the treated cells with markers of apoptosis (e.g., Annexin V and propidium iodide).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
mPGES-1 and COX Enzyme Inhibition Assays
This protocol describes how to assess the selectivity of an inhibitor against microsomal prostaglandin E synthase-1 (mPGES-1) and cyclooxygenase (COX) enzymes.
Objective: To determine the IC₅₀ values of an inhibitor for mPGES-1, COX-1, and COX-2 to evaluate its selectivity.
Materials:
-
Human recombinant mPGES-1, COX-1, and COX-2 enzymes
-
Prostaglandin H₂ (PGH₂) substrate for mPGES-1
-
Arachidonic acid substrate for COX enzymes
-
Glutathione (GSH) as a cofactor for mPGES-1
-
Reaction buffers specific for each enzyme
-
Test compound (e.g., Compound X) dissolved in DMSO
-
Known selective inhibitors for each enzyme as positive controls
-
ELISA kits for prostaglandin E₂ (PGE₂) and other prostanoids
Procedure:
-
Prepare serial dilutions of the test compound.
-
mPGES-1 Inhibition Assay:
-
In a reaction vessel, combine the mPGES-1 enzyme, GSH, and the test compound or controls in the reaction buffer.
-
Initiate the reaction by adding PGH₂.
-
Incubate at the optimal temperature for a defined period.
-
Stop the reaction and measure the amount of PGE₂ produced using an ELISA kit.
-
-
COX-1 and COX-2 Inhibition Assays:
-
In separate reaction vessels for COX-1 and COX-2, combine the respective enzyme and the test compound or controls in the appropriate reaction buffer.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specific time.
-
Stop the reaction and measure the production of prostanoids (e.g., PGE₂) using an ELISA kit.
-
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ values.
Visualizing Signaling Pathways and Experimental Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts for a generic kinase signaling pathway and the workflow for assessing inhibitor cross-reactivity.
Caption: A diagram of a generic kinase signaling cascade illustrating the primary target and potential off-targets of an inhibitor.
The Efficacy of Pyrazole Derivatives: A Comparative Analysis of Substituent Effects
For Immediate Release
This guide provides a comparative analysis of the efficacy of pyrazole derivatives, focusing on how different substituents on the pyrazole core influence their biological activity. The information is targeted towards researchers, scientists, and professionals in drug development, offering a synthesized overview of recent findings in the anticancer and anti-inflammatory potential of these compounds.
Introduction to Pyrazole Derivatives
Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] The versatility of the pyrazole scaffold allows for substitutions at various positions, which can significantly modulate the compound's therapeutic efficacy and selectivity.[1][2] This guide will explore the structure-activity relationships (SAR) of selected pyrazole derivatives, providing quantitative data on their anticancer and anti-inflammatory effects.
Comparative Efficacy of Pyrazole Derivatives in Cancer
Numerous studies have highlighted the potential of pyrazole derivatives as potent anticancer agents, often by targeting and inhibiting key enzymes in cell signaling pathways, such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[1][4]
A notable study by Hassan et al. explored a series of novel indole-pyrazole derivatives for their in vitro antitumor activity against four human cancer cell lines. Their findings demonstrated that specific substitutions significantly enhanced cytotoxic activity. For instance, compounds 33 and 34 , which incorporate an indole moiety linked to the pyrazole ring, displayed potent cancer inhibition, with IC50 values lower than the standard reference drug, doxorubicin, in some cases.[1] These compounds were also found to be significant inhibitors of CDK2.[1]
Another study by Wang et al. synthesized a series of novel pyrazole ring-containing isolongifolanone derivatives and evaluated their antitumor activity. Compound 37 from this series exhibited the most potent antiproliferation activity against the MCF-7 breast cancer cell line.[1]
Dawood and colleagues prepared pyrazolone-pyrazole derivatives and found that compound 26 , with strong electron-donating methoxy substituents at the 3 and 5 positions of a phenyl ring, exhibited potent cytotoxicity and higher inhibitory activity against VEGFR-2 tyrosine kinase compared to the multi-kinase inhibitor sorafenib.[1]
The following table summarizes the anticancer efficacy of these selected pyrazole derivatives.
| Compound | Substituents | Target Cancer Cell Line / Enzyme | IC50 (µM) | Reference |
| 33 | Indole moiety | HCT116, MCF7, HepG2, A549 | < 23.7 (across cell lines) | [1] |
| 33 | Indole moiety | CDK2 | 0.074 | [1] |
| 34 | Indole moiety | HCT116, MCF7, HepG2, A549 | < 23.7 (across cell lines) | [1] |
| 34 | Indole moiety | CDK2 | 0.095 | [1] |
| 37 | Isolongifolanone moiety | MCF-7 | 5.21 | [1] |
| 26 | 3,5-dimethoxyphenyl | VEGFR-2 | 34.58 | [1] |
| Doxorubicin (Standard) | - | HCT116, MCF7, HepG2, A549 | 24.7 - 64.8 | [1] |
Comparative Efficacy of Pyrazole Derivatives in Inflammation
Pyrazole derivatives have also been extensively investigated for their anti-inflammatory properties, with many exhibiting potent inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.
A study by Abdellatif et al. synthesized a series of substituted pyrazole derivatives and screened them for COX-1/COX-2 inhibitory activity. Compound 127 emerged as the most potent anti-inflammatory agent, with a lower ED50 value in a carrageenan-induced rat paw edema model compared to the reference drug, celecoxib.[5]
The following table summarizes the anti-inflammatory efficacy of this pyrazole derivative.
| Compound | Assay | ED50 (µmol/kg) | Reference |
| 127 | Carrageenan-induced rat paw edema | 65.6 | [5] |
| Celecoxib (Standard) | Carrageenan-induced rat paw edema | 78.8 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the efficacy of the discussed pyrazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the pyrazole derivatives against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[4]
Kinase Inhibition Assay
The ability of pyrazole derivatives to inhibit specific kinases (e.g., CDK2, VEGFR-2) is assessed using in vitro kinase assays.
-
Reaction Mixture: The assay is typically performed in a multi-well plate containing the purified kinase enzyme, a specific substrate peptide, and ATP.
-
Compound Addition: The pyrazole derivatives are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated and incubated at a specific temperature to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The extent of phosphorylation is quantified using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ATP remaining after the reaction.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined from the dose-response data.[4]
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Animal Groups: Rats are divided into control and treatment groups.
-
Compound Administration: The treatment groups are administered the pyrazole derivatives orally or via injection. The control group receives the vehicle.
-
Induction of Inflammation: After a specific time, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The volume of the inflamed paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group. The ED50, the dose that causes 50% inhibition of edema, can also be determined.[5]
Visualizing Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by anticancer pyrazole derivatives and a general workflow for evaluating their efficacy.
Caption: Inhibition of the CDK2 signaling pathway by pyrazole derivatives, leading to cell cycle arrest.
Caption: General experimental workflow for evaluating the efficacy of pyrazole derivatives.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid: Validation of a Reversed-Phase HPLC Method
For researchers and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a molecule of interest within the broad class of pyrazole derivatives known for their diverse biological activities.[1][2][3][4] The guide details the experimental protocol for a robust RP-HPLC method and presents its performance characteristics in comparison to other potential analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method Validation
A reversed-phase HPLC (RP-HPLC) method was validated for the quantification of this compound, demonstrating high sensitivity, accuracy, and precision.[5][6] The chromatographic separation was achieved on a C18 column, a common stationary phase for the analysis of pyrazole derivatives and organic acids.[5][6][7]
Experimental Protocol: RP-HPLC
A detailed experimental protocol for the validated RP-HPLC method is provided below.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Trifluoroacetic Acid in Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Preparation of Solutions:
-
Mobile Phase: A mixture of HPLC grade acetonitrile and 0.1% trifluoroacetic acid in HPLC grade water was prepared in a 70:30 (v/v) ratio. The mobile phase was filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (100 µg/mL): 10 mg of this compound reference standard was accurately weighed and dissolved in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: A series of dilutions ranging from 1 to 50 µg/mL were prepared from the stock solution using the mobile phase as the diluent.
-
Sample Preparation: For analysis of a bulk drug substance, an accurately weighed quantity of the sample was dissolved in methanol and diluted with the mobile phase to achieve a final concentration within the linear range of the method.
Data Presentation: HPLC Method Performance
The developed HPLC method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[6] The validation parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Precision (% RSD) | < 2.0% |
Comparison with Alternative Analytical Methods
While HPLC is a widely used and robust technique for the analysis of organic acids and pyrazole derivatives, other methods can also be considered.[7][8][9] The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
| Analytical Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC-UV | Separation based on polarity with UV detection.[8][9] | High precision and accuracy, widely available, good for routine analysis.[5][7] | Moderate sensitivity, potential for matrix interference.[8] |
| Ion-Exclusion Chromatography | Separation based on ion exclusion with conductivity or UV detection.[8][9] | Excellent for separating ionic compounds, especially in complex matrices.[8] | Requires specialized columns and may have lower efficiency than RP-HPLC. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase.[10] | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, which can be complex.[11] |
| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in a capillary.[7] | High resolution, short analysis times, and requires small sample volumes.[7] | Lower reproducibility and sensitivity compared to HPLC.[7] |
| HPLC-Mass Spectrometry (HPLC-MS) | HPLC separation coupled with mass spectrometric detection.[11] | High sensitivity and selectivity, provides structural information.[11] | Higher cost and complexity of instrumentation.[11] |
Workflow and Process Visualization
To facilitate a clear understanding of the logical flow of the HPLC method validation process, the following diagrams are provided.
References
- 1. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijcpa.in [ijcpa.in]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. reddit.com [reddit.com]
- 11. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
A Head-to-Head Comparison of Pyrazole Carboxylic Acids in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including notable anticancer properties.[1] This guide provides a head-to-head comparison of various pyrazole carboxylic acid derivatives, summarizing their cytotoxic activity against several cancer cell lines and delving into their mechanisms of action. The data presented herein is compiled from recent preclinical studies to aid in the ongoing search for more effective and less toxic cancer therapies.
Comparative Analysis of In Vitro Cytotoxicity
The anticancer potential of different pyrazole carboxylic acid derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory (GI50) values from these studies are summarized below. Direct comparisons should be made with caution due to variations in experimental protocols across different studies.
Table 1: Diphenyl-1H-pyrazole Derivatives and Analogs
| Compound/Drug | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference |
| Pyrazole Derivative A | 5.8 | 8.0 | 8.86 | - | [2] |
| Pyrazole Derivative B | - | - | - | - | [2] |
| Pyrazole-Benzamide Derivative | 4.98 - 92.62 | - | - | 7.74 - 82.49 | [3] |
| Doxorubicin | 0.95 | - | - | - | [1] |
| Cisplatin | - | - | - | - | [2] |
Table 2: Pyrazole-based Heterocycles and Chalcones
| Compound/Drug | K562 (Leukemia) GI50 (µM) | A549 (Lung) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | IGROVI (Ovarian) GI50 (nM) | HNO-97 (Oral) IC50 (µM) | Reference |
| Benzofuropyrazole 4a | 0.26 | 0.19 | Not Active | - | - | [4] |
| Pyrazole 5a | Highly Potent | Highly Potent | Weak | - | - | [4] |
| Pyrazole 5b | 0.021 | 0.69 | 1.7 | - | - | [4] |
| 4-cyano-1,5-diphenylpyrazole 13 | - | - | - | 40 | - | [5][6] |
| Diphenyl pyrazole-chalcone 6b | - | - | - | - | 10 | [7] |
| Diphenyl pyrazole-chalcone 6d | - | - | - | - | 10.56 | [7] |
| ABT-751 | - | 5- to 35-fold less potent than 5a/5b | - | - | - | [4] |
Table 3: Other Notable Pyrazole Carboxylic Acid Derivatives
| Compound Class | Target/Mechanism | Key Findings | Reference |
| Pyrazole carbaldehyde derivatives | PI3 Kinase Inhibitor | Compound 43 showed excellent cytotoxicity against MCF7 cells (IC50 = 0.25 µM). | [1] |
| Indole-pyrazole hybrids | CDK2 Inhibitor | Derivatives 33 and 34 displayed potent inhibition of various cancer cell lines (IC50 < 23.7 µM) and CDK2 (IC50 = 0.074 and 0.095 µM). | [1] |
| 5-alkylated selanyl-1H-pyrazoles | Dual EGFR/VEGFR-2 Inhibitor | Compounds 53 and 54 showed high activity against HepG2 cells (IC50 = 15.98 and 13.85 µM). | [1] |
| Heteroaryl-pyrazole carboxylic acids | Carbonic Anhydrase XII Inhibitor | Compound 2c was the most potent hCA XII inhibitor (Ki = 0.21 µM) and exhibited cytotoxicity against hypoxic tumor cell lines. | [8] |
Experimental Protocols
The cytotoxic activities of the pyrazole derivatives listed above were primarily determined using the MTT assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.[9]
-
Formazan Solubilization: The resulting formazan crystals were dissolved in 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[9]
-
Absorbance Measurement: The absorbance of the formazan solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
IC50/GI50 Calculation: The half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values were calculated from the dose-response curves generated from the absorbance data.[9]
Signaling Pathways and Mechanisms of Action
Pyrazole carboxylic acid derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR-2)
Several pyrazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[1][10]
Caption: Inhibition of EGFR and VEGFR-2 signaling by pyrazole derivatives.
Cyclin-Dependent Kinase (CDK) Inhibition
Certain indole-pyrazole hybrids have demonstrated significant inhibitory activity against CDK2, a key regulator of the cell cycle.[1] Inhibition of CDK2 leads to cell cycle arrest and prevents cancer cell proliferation.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. srrjournals.com [srrjournals.com]
- 4. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
Assessing the Selectivity of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid for COX-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the cyclooxygenase-2 (COX-2) selectivity of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, a compound representative of the pyrazole class of non-steroidal anti-inflammatory drugs (NSAIDs). Its performance is objectively compared with established selective COX-2 inhibitors and non-selective NSAIDs, supported by experimental data from publicly available literature.
Introduction to COX Isoforms and Drug Selectivity
Cyclooxygenase (COX) is a critical enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. Two primary isoforms of this enzyme exist:
-
COX-1: This isoform is constitutively expressed in most tissues and plays a vital role in homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.
-
COX-2: This isoform is inducible, with its expression significantly upregulated at sites of inflammation. As such, it is the primary target for the anti-inflammatory and analgesic effects of NSAIDs.[1]
The therapeutic efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for inhibiting COX-2 over COX-1. Non-selective NSAIDs, such as ibuprofen and aspirin, inhibit both isoforms, which can lead to gastrointestinal complications due to the inhibition of protective prostaglandins in the stomach.[2] In contrast, selective COX-2 inhibitors, like celecoxib, were developed to preferentially target COX-2, aiming to reduce the risk of such side effects.[1][3] The selectivity of a compound is typically quantified by its IC50 value, which is the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The ratio of IC50 values (COX-1/COX-2) is used to determine the COX-2 selectivity index, with a higher index indicating greater selectivity for COX-2.[1]
Comparative Analysis of COX Inhibition
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected NSAIDs
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-1 | 82 | 12 |
| COX-2 | 6.8 | ||
| Ibuprofen | COX-1 | 12 | 0.15 |
| COX-2 | 80 | ||
| Aspirin | COX-1 | 3.57 | 0.12 |
| COX-2 | 29.3 | ||
| Diclofenac | COX-1 | 0.076 | 2.9 |
| COX-2 | 0.026 | ||
| Indomethacin | COX-1 | 0.0090 | 0.029 |
| COX-2 | 0.31 |
Data sourced from multiple studies and may vary based on experimental conditions.[4][5]
Prostaglandin Synthesis and NSAID Inhibition Pathway
The following diagram illustrates the arachidonic acid cascade and the points of inhibition by both non-selective and COX-2 selective NSAIDs.
Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for assessing the selectivity of a compound. The following is a generalized protocol for an in vitro COX inhibition assay.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 enzymes.
Materials and Reagents:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound) and reference inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader for measuring the product (e.g., colorimetric or fluorometric)
Experimental Workflow:
Caption: General workflow for an in vitro COX inhibition assay.
Detailed Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add the various concentrations of the test compound, reference inhibitors, or vehicle (for control wells) to the plate.
-
Pre-incubation: Incubate the plate for a specified time to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow for the formation of prostaglandins.[6]
-
Reaction Termination: Stop the reaction by adding a suitable stop solution.[6]
-
Detection: Measure the amount of prostaglandin (e.g., PGE2) produced using a suitable detection method, such as an enzyme immunoassay (EIA) or a colorimetric/fluorometric assay.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Conclusion
The assessment of COX-2 selectivity is a cornerstone in the development of safer and more effective anti-inflammatory drugs. While specific inhibitory data for this compound requires dedicated experimental evaluation, its structural similarity to known selective COX-2 inhibitors suggests a favorable selectivity profile. The comparative data and experimental protocols provided in this guide offer a robust framework for researchers to evaluate the potential of this and other novel compounds in the ongoing effort to develop improved anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Docking Analysis of 1,3-Diphenyl-1H-pyrazole-4-carboxylic Acid Derivatives and Known Inhibitors Against Cyclin-Dependent Kinase 2 (CDK2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking performance of a derivative of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid against the well-established cancer target, Cyclin-Dependent Kinase 2 (CDK2). The performance is compared with known CDK2 inhibitors, supported by experimental data from peer-reviewed literature.
Data Presentation: Inhibitor Performance against CDK2
The following table summarizes the inhibitory activity of the 1,3-diphenyl-1H-pyrazole derivative and known CDK2 inhibitors. Lower IC50 values and more negative binding energies indicate higher inhibitory potency.
| Compound | Type | Target | IC50 (µM) | Binding Affinity (kcal/mol) |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (5a) | Pyrazole Derivative | CDK2/cyclin E | 0.98 ± 0.06[1][2] | Not Reported |
| Kenpaullone | Known CDK2 Inhibitor | CDK2 | Not Reported | -10.8 to -11.0[3] |
| Sorafenib | Known CDK2 Inhibitor | CDK2 | Not Reported | -10.8 to -11.0[3] |
| Roscovitine (Seliciclib) | Known CDK2 Inhibitor | CDK2 | Phase II Clinical Trials[4] | Not Reported |
| Flavopiridol (Alvocidib) | Known CDK2 Inhibitor | CDK2 | Phase II Clinical Trials[4] | Not Reported |
Experimental Protocols
General Molecular Docking Protocol
The following is a generalized protocol for molecular docking studies based on methodologies frequently employed in the cited literature for CDK2 inhibitor analysis.[3][5] This protocol typically utilizes software such as AutoDock Vina.[6]
1. Preparation of the Receptor (CDK2):
- The three-dimensional crystal structure of human CDK2 is obtained from the Protein Data Bank (PDB). A common entry used is 6GUE.[3]
- Water molecules and any co-crystallized ligands are removed from the PDB file.
- Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned.
- The prepared protein structure is saved in the PDBQT file format, which includes atomic charges and atom types.
2. Preparation of the Ligands:
- The 2D structures of the inhibitor molecules are drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL).
- The 2D structures are converted to 3D structures.
- Energy minimization of the 3D ligand structures is performed using a force field such as MMFF94.
- Gasteiger partial charges are calculated for the ligand atoms.
- The prepared ligand structures are saved in the PDBQT file format.
3. Docking Simulation using AutoDock Vina:
- A grid box is defined to encompass the active site of CDK2. The dimensions and center of the grid box are determined based on the binding site of the co-crystallized ligand or by using prediction tools.
- The docking simulation is performed using AutoDock Vina. The program explores various conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
- The output provides a set of docked conformations ranked by their binding energy scores (in kcal/mol).
4. Analysis of Docking Results:
- The docked pose with the lowest binding energy is typically considered the most probable binding mode.
- The interactions between the ligand and the amino acid residues of the CDK2 active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed using visualization software such as PyMOL or Discovery Studio.
Visualizations
Logical Workflow for Comparative Molecular Docking
Caption: General Workflow for Comparative Molecular Docking Studies
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK2 Signaling Pathway in G1/S Transition
References
- 1. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Class of Cyclin-dependent Kinase Inhibitors Identified by Molecular Docking Act through a Unique Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid, ensuring compliance with safety regulations and minimizing environmental impact.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling. According to safety data sheets, it presents several hazards:
Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes.[1]
Quantitative Hazard Data Summary
| Hazard Statement | GHS Classification | Precautionary Statement Codes |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | P301+P317 |
| Causes skin irritation | Skin irritation (Category 2) | P302+P352, P332+P317 |
| Causes serious eye irritation | Eye irritation (Category 2) | P305+P351+P338 |
| May cause respiratory irritation | Specific target organ toxicity – single exposure (Category 3) | P261, P304+P340 |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.
Experimental Protocol for Chemical Inactivation and Disposal:
-
Material Collection:
-
Carefully collect the waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is suitable for chemical waste and is compatible with the substance.
-
-
Solvent Dissolution (for incineration):
-
It is recommended to dissolve or mix the material with a combustible solvent.[2] This facilitates complete combustion in a chemical incinerator.
-
The choice of solvent should be made in consultation with your institution's environmental health and safety (EHS) office and the licensed waste disposal contractor.
-
-
Incineration:
-
The dissolved chemical waste should be sent to a chemical incinerator equipped with an afterburner and an exhaust air scrubber.[2]
-
This ensures the complete destruction of the compound and the removal of any harmful combustion byproducts.
-
-
Container Disposal:
-
The empty container must also be disposed of as hazardous waste.[1]
-
Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as chemical waste along with the primary substance.
-
Dispose of the cleaned container in accordance with local and national regulations.[2]
-
-
Documentation:
-
Maintain detailed records of the disposed chemical, including the quantity, date of disposal, and the disposal method used. This is crucial for regulatory compliance.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Essential Safety and Operational Guide for 1,3-diphenyl-1H-pyrazole-4-carboxylic Acid
FOR IMMEDIATE REFERENCE
This document provides crucial safety protocols and logistical plans for the handling and disposal of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid (CAS No. 77169-12-1). All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
Hazard Assessment
This compound is classified with the following hazards.[1]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to the compound's classification, it should be handled as a potentially hazardous substance.[2] Standard laboratory personal protective equipment (PPE) is mandatory at all times.[3]
Personal Protective Equipment (PPE)
The following PPE is required when handling this compound. All PPE must be inspected prior to use and disposed of or decontaminated as appropriate after handling the compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable.[4] | To prevent skin contact and irritation.[1][5] |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 compliant.[4] | To protect against splashes and dust, preventing serious eye irritation.[1][6] |
| Face shield | Required when there is a risk of splashing or dust generation. | To provide full facial protection from splashes and airborne particles.[4] | |
| Body Protection | Laboratory coat | Long-sleeved, properly fitted.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 dust mask or higher | NIOSH-approved. | To be used when handling the solid compound to prevent respiratory tract irritation from dust.[7] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
-
Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
When weighing or transferring the solid compound, perform these actions in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[8]
-
Avoid direct contact with the skin, eyes, and clothing.[9]
-
After handling, wash hands thoroughly with soap and water.[1][5]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1][8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if respiratory irritation persists.[1][8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Do not mix this chemical waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]
-
-
Solid Waste Disposal:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[10]
-
The label should include the chemical name and appropriate hazard warnings.
-
Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[10]
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.[3]
-
-
Storage and Collection:
-
Professional Disposal:
-
The ultimate disposal of this chemical waste should be handled by a licensed professional waste disposal company, typically through high-temperature incineration.[10]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
